Technical Documentation Center

Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride
  • CAS: 19716-79-1

Core Science & Biosynthesis

Foundational

Technical Monograph: Ethyl Phenyl(piperidin-2-yl)acetate Hydrochloride

CAS Number: 19716-79-1 Synonyms: Ethylphenidate Hydrochloride, EPH, Ritalinic Acid Ethyl Ester HCl Executive Summary Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride (Ethylphenidate HCl) is a psychostimulant of the phen...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 19716-79-1 Synonyms: Ethylphenidate Hydrochloride, EPH, Ritalinic Acid Ethyl Ester HCl

Executive Summary

Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride (Ethylphenidate HCl) is a psychostimulant of the phenethylamine and piperidine classes.[1] Structurally analogous to methylphenidate (Ritalin), it functions primarily as a potent norepinephrine-dopamine reuptake inhibitor (NDRI). While it is a known metabolite formed in vivo via the transesterification of methylphenidate and ethanol, it has also emerged as a distinct entity in forensic and pharmacological research. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis, pharmacological mechanism, and analytical identification.

Notice: This compound is a controlled substance in multiple jurisdictions and is intended strictly for authorized research and forensic applications. It is not approved for therapeutic use in humans.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Ethylphenidate HCl exists as a racemic mixture of four isomers, though the (±)-threo-diastereomers are the pharmacologically relevant forms, similar to methylphenidate.

Property Data
IUPAC Name Ethyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride
CAS Number (HCl) 19716-79-1
CAS Number (Free Base) 57413-43-1
Molecular Formula C₁₅H₂₁NO₂[1][2][3][4][5][6][7][8][9] · HCl
Molecular Weight 283.79 g/mol
Appearance White crystalline powder
Solubility Soluble in water, ethanol, and DMSO; sparingly soluble in non-polar solvents.
Melting Point ~210–212 °C (decomposition)
Chirality Contains two chiral centers; typically encountered as the (±)-threo racemate.
Pharmacological Mechanism & Metabolism[9][12]
3.1 Mechanism of Action (NDRI)

Ethylphenidate acts as a transporter substrate-blocker. It binds to the dopamine transporter (DAT) and norepinephrine transporter (NET), inhibiting the reuptake of these monoamines from the synaptic cleft.[7]

  • DAT Affinity: Ethylphenidate exhibits high affinity for DAT, comparable to methylphenidate, though with slightly reduced potency in some assays.

  • Selectivity: It demonstrates a higher selectivity for the dopamine transporter over the norepinephrine transporter compared to methylphenidate, potentially resulting in a distinct stimulation profile with less adrenergic load.

3.2 Metabolic Transesterification

A unique pharmacological feature of ethylphenidate is its formation in vivo.[7] When methylphenidate (MPH) is co-ingested with ethanol, the hepatic enzyme Carboxylesterase 1 (CES1) catalyzes a transesterification reaction, replacing the methyl group of MPH with an ethyl group.[10]

Pathway Diagram:

Metabolism MPH Methylphenidate CES1 Carboxylesterase 1 (CES1) MPH->CES1 Substrate RA Ritalinic Acid (Inactive) MPH->RA Hydrolysis (Major Pathway) EtOH Ethanol EtOH->CES1 Co-substrate EPH Ethylphenidate CES1->EPH Transesterification EPH->RA Hydrolysis

Figure 1: CES1-mediated transesterification pathway converting Methylphenidate to Ethylphenidate in the presence of Ethanol.[10]

Synthesis & Manufacturing Protocols

For research purposes, Ethylphenidate HCl is typically synthesized via the esterification of ritalinic acid. This method ensures high purity and allows for the retention of stereochemistry if starting from chiral ritalinic acid.

Protocol: Acid-Catalyzed Esterification of Ritalinic Acid

Reagents:

  • Ritalinic Acid (Precursor)[7][10][11]

  • Absolute Ethanol (Solvent & Reagent)

  • Thionyl Chloride (SOCl₂) or Concentrated Sulfuric Acid (H₂SO₄) (Catalyst)

Workflow:

  • Preparation: Dissolve 10.0 mmol of Ritalinic Acid in 50 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Activation:

    • Option A (Thionyl Chloride): Cool the solution to 0°C in an ice bath. Dropwise add 15.0 mmol of Thionyl Chloride. This generates HCl in situ and activates the carboxyl group.

    • Option B (Sulfuric Acid): Add 0.5 mL of conc. H₂SO₄ as a catalyst.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor reaction progress via TLC (Silica gel; MeOH:DCM 1:9).

  • Work-up:

    • Evaporate the excess ethanol under reduced pressure.

    • Dissolve the residue in a minimal amount of water and basify with saturated NaHCO₃ to pH ~9.

    • Extract with Dichloromethane (DCM) (3 x 20 mL).

  • Salt Formation:

    • Dry the combined organic layers over anhydrous MgSO₄ and filter.

    • Bubble dry HCl gas through the DCM solution or add stoichiometric HCl in ether/dioxane.

    • The Ethylphenidate Hydrochloride salt precipitates as a white solid.

  • Purification: Recrystallize from Ethanol/Ether to obtain pure crystals.

Synthesis Logic Diagram:

Synthesis Start Ritalinic Acid (Precursor) Reflux Reflux (78°C, 6-12h) Start->Reflux Dissolve Reagents Ethanol + SOCl2/H2SO4 Reagents->Reflux Catalysis Base Basify (NaHCO3) & Extract (DCM) Reflux->Base Ester Formation Salt Add HCl (gas/ether) Base->Salt Free Base Isolation Product Ethylphenidate HCl (Crystalline Solid) Salt->Product Precipitation

Figure 2: Synthetic route for Ethylphenidate HCl via Fischer esterification.

Analytical Profiling

Precise identification is critical due to the structural similarity to methylphenidate.

5.1 Nuclear Magnetic Resonance (NMR)

The key differentiator between Methylphenidate and Ethylphenidate is the ester alkyl group.[12]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.20 ppm (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃ ). Absent in Methylphenidate.

    • δ 4.10–4.25 ppm (q, 2H): Methylene protons of the ethyl ester (-OCH₂ CH₃).

    • δ 3.50–3.80 ppm (m): Methine protons of the piperidine ring and the alpha-carbon.

    • δ 7.20–7.40 ppm (m, 5H): Aromatic phenyl protons.

5.2 Mass Spectrometry (GC-MS / LC-MS)
  • GC-MS (EI):

    • Base Peak: m/z 84 (Piperidinium ion, characteristic of the piperidine ring).[12]

    • Molecular Ion: Weak or absent M⁺.

    • Key Fragment: m/z 174 (Loss of ester group).

  • LC-MS (ESI+):

    • [M+H]⁺: m/z 248.16 (Consistent with MW 247.33).

5.3 HPLC Method (Reverse Phase)
  • Column: C18 (e.g., 150mm x 4.6mm, 5µm).

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Retention: Ethylphenidate elutes after Methylphenidate due to the increased lipophilicity of the ethyl chain.

Toxicology & Safety Considerations
  • Toxicity: Ethylphenidate is a potent CNS stimulant. Overdose risks include tachycardia, hypertension, hyperthermia, and psychosis.

  • Ethanol Interaction: Co-administration with ethanol increases plasma concentrations of ethylphenidate, prolonging the euphoric and stimulatory effects but also increasing cardiovascular risk.

  • Handling: Standard laboratory safety protocols for Schedule II/Class B (depending on jurisdiction) stimulants must be followed. Use fume hoods, nitrile gloves, and eye protection.

References
  • Markowitz, J. S., et al. (2000).[7][12] "Ethylphenidate formation in human subjects after the administration of a single dose of methylphenidate and ethanol."[7][13][10][11][12] Drug Metabolism and Disposition, 28(6), 620-624.[7] Link

  • Patrick, K. S., et al. (2005).[7][11][12] "Synthesis and pharmacology of ethylphenidate enantiomers: the human transesterification metabolite of methylphenidate and ethanol." Journal of Medicinal Chemistry, 48(8), 2876-2881.[7][12] Link

  • LGC Standards. (n.d.). "Ethylphenidate Hydrochloride Reference Standard." LGC Standards. Link

  • Cayman Chemical. (n.d.). "(±)-threo-Ethylphenidate (hydrochloride) Product Information." Cayman Chemical. Link

  • Negreira, N., et al. (2016).[7] "Identification of in vitro metabolites of ethylphenidate by liquid chromatography coupled to quadrupole time-of-flight mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis, 117, 474-484.[7] Link

Sources

Exploratory

Physicochemical properties of Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl Phenyl(piperidin-2-yl)acetate Hydrochloride Introduction Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride, more commonly known as ethylphenidate hyd...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl Phenyl(piperidin-2-yl)acetate Hydrochloride

Introduction

Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride, more commonly known as ethylphenidate hydrochloride, is a synthetic compound of significant interest to the scientific community. Structurally related to the well-known central nervous system stimulant methylphenidate, it serves as a crucial pharmaceutical intermediate and a valuable tool in neuroscience research.[1][2] Its primary applications are in the development of chiral drugs and in studies investigating the interaction of chiral molecules with biological targets.[1]

This guide provides a comprehensive overview of the core physicochemical properties of Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride. As a senior application scientist, the following sections synthesize technical data with practical, field-proven insights, focusing on the causality behind experimental choices and analytical methodologies. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective handling, analysis, and application of this compound.

Chemical Identity and Molecular Structure

A precise understanding of the compound's structure is fundamental to interpreting its chemical behavior and biological activity.

  • Common Name: Ethylphenidate hydrochloride

  • Systematic IUPAC Name: ethyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride[3]

  • CAS Number: 19716-79-1[2]

  • Molecular Formula: C₁₅H₂₁NO₂·HCl (or C₁₅H₂₂ClNO₂)[1][2]

  • Molecular Weight: 283.79 g/mol [2]

The molecular architecture of ethylphenidate is characterized by a phenyl group and a piperidine ring attached to a central carbon, with an ethyl ester moiety.[1] Crucially, the molecule possesses two chiral centers, which gives rise to four possible stereoisomers: two threo and two erythro diastereomeric pairs.[2] The specific three-dimensional arrangement of these stereoisomers profoundly influences the compound's biological activity.[1][2] The (R,R)-stereoisomer, in particular, is often noted for its critical role in the compound's pharmacological profile.[1]

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental and physiological environments, from solubility in laboratory solvents to its ability to cross biological membranes.

PropertyValueSource
Appearance Crystalline solid[4]
Molecular Formula C₁₅H₂₁NO₂ · HCl[4]
Formula Weight 283.8 g/mol [4]
LogP 2.1[1]
Boiling Point (Free Base) 245°C[1]
Topological Polar Surface Area (TPSA) 40.5 Ų[1]
Specific Rotation ([α]²⁵D) +38.5° (c=1, methanol) for (R,R)-enantiomer[1]
Solubility Profile

The hydrochloride salt form significantly enhances the aqueous solubility of the otherwise lipophilic ethylphenidate free base, a critical factor for its use in biological assays and potential pharmaceutical formulations.[2]

SolventSolubilitySource
Ethanol 25 mg/mL[4]
DMSO 14 mg/mL[4]
DMF 14 mg/mL[4]
PBS (pH 7.2) 10 mg/mL[4]

Expert Insight: The solubility in phosphate-buffered saline (PBS) is particularly relevant for researchers conducting in vitro biological experiments, as it indicates sufficient solubility under physiological pH conditions. The high solubility in ethanol is advantageous for preparing stock solutions for further dilution.

Partition Coefficient (LogP)

The LogP value is a measure of a compound's lipophilicity. With a LogP of 2.1, ethylphenidate hydrochloride is moderately lipophilic.[1] This property suggests a balance between aqueous solubility and the ability to permeate lipid-rich biological membranes, such as the blood-brain barrier, which is essential for a centrally-acting agent.

Stereochemistry and Optical Activity

As a chiral molecule, the stereochemical configuration of ethylphenidate is paramount to its function.[1] The distinct pharmacological profiles of different enantiomers underscore the importance of stereoselective synthesis and analysis.[1] The optical activity of a specific enantiomer, such as the (R,R) form, is a key quality control parameter. It is quantified by polarimetry, which measures the rotation of plane-polarized light.[1] A specific rotation of +38.5° confirms the enantiomeric identity of the (R,R)-isomer under defined conditions.[1]

Synthesis and Purification Strategies

Achieving high chemical and enantiomeric purity is the primary objective in the synthesis of Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride, especially for pharmacological applications.

Stereoselective Synthesis via Chiral Resolution

A common and effective strategy to obtain a specific enantiomer involves the resolution of a racemic mixture. This process leverages the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by their differing physical properties, such as solubility.

Experimental Protocol: Chiral Resolution

  • Preparation of the Racemic Mixture: Begin with a racemic mixture of 2-phenyl-2-(piperidin-2-yl)acetamide.[1]

  • Base Treatment: Treat the amide with a base to generate a threo-form-enriched racemic mixture of the corresponding acid.[1]

  • Diastereomeric Salt Formation: Dissolve the racemic acid in a polar solvent such as ethanol or acetone at 20–25°C.[1] Add an equimolar amount (1:1 molar ratio) of a chiral resolving agent, such as (+)-O,O-dibenzoyl-D-tartaric acid.[1]

    • Rationale: The chiral resolving agent reacts with both enantiomers of the racemic acid to form two different diastereomeric salts. These diastereomers are no longer mirror images and thus have different physical properties, allowing for their separation.

  • Selective Crystallization: Allow the solution to crystallize. The salt of the desired d-threo-[R(R,R)] enantiomer will preferentially precipitate from the solution.[1]

  • Purification: Enhance the diastereomeric excess (de) to >99% through repeated recrystallization in fresh ethanol.[1]

    • Rationale: Recrystallization is a powerful purification technique that exploits small differences in the solubility of the desired diastereomeric salt versus the undesired one, leading to a highly purified final product.

  • Liberation and Esterification: After isolating the desired diastereomeric salt, treat it with a base to liberate the free acid, which is then esterified with ethanol in the presence of an acid catalyst (e.g., thionyl chloride) to form the ethyl ester.[5]

  • Final Salt Formation: Convert the resulting free base into its hydrochloride salt by reacting it with hydrochloric acid, which enhances its stability and solubility.[2]

G cluster_synthesis Chiral Resolution & Synthesis Workflow racemic Racemic Amide threo threo-Enriched Racemic Acid racemic->threo Base Treatment salt Diastereomeric Salt Formation (+)-DB-D-Tartaric Acid threo->salt Ethanol/Acetone cryst Selective Crystallization salt->cryst pure_salt Purified (R,R)-Salt (de > 99%) cryst->pure_salt Recrystallization ester Esterification with Ethanol pure_salt->ester Base Liberation hcl Hydrochloride Salt Formation ester->hcl final Ethyl Phenyl(piperidin-2-yl)acetate HCl hcl->final

Caption: Workflow for the stereoselective synthesis of Ethyl Phenyl(piperidin-2-yl)acetate HCl.

Analytical Characterization and Quality Control

A multi-pronged analytical approach is essential to validate the identity, purity, and stereochemical integrity of the final compound. This self-validating system ensures that the material meets the stringent requirements for research and development.

Chromatographic Methods

Chromatography is the cornerstone of purity assessment, capable of separating the target compound from impurities and other stereoisomers.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the enantiomeric excess (ee) of the final product.

  • Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm).[1]

  • Mobile Phase: Hexane:Isopropanol (80:20) containing 0.1% trifluoroacetic acid.[1]

    • Rationale: This normal-phase solvent system provides excellent resolution on the chiral stationary phase. Trifluoroacetic acid is added to improve peak shape by protonating any basic sites on the analyte or column.

  • Detection: UV at 210–254 nm.[1]

  • Expected Results: The (R,R)-enantiomer and (S,S)-enantiomer will have distinct retention times (e.g., 12.3 min vs. 14.1 min), allowing for accurate quantification of each.[1]

Protocol: Reverse-Phase HPLC for Impurity Profiling

  • Objective: To quantify process-related impurities and degradation products.

  • Methodology: A standard reverse-phase HPLC method using a C18 column with a gradient of water and acetonitrile (both often containing 0.1% formic acid or TFA) is typically employed.[1]

  • Detection: UV-Vis or Mass Spectrometry (LC-MS/MS).[1]

    • Rationale: LC-MS/MS is a highly sensitive and specific technique that can identify and quantify trace-level impurities, providing a comprehensive purity profile.[1]

G cluster_qc Comprehensive Quality Control Workflow cluster_analytics Analytical Techniques sample Bulk Sample prep Sample Preparation (Dissolution in Mobile Phase) sample->prep chiral_hplc Chiral HPLC prep->chiral_hplc Enantiomeric Purity rp_hplc RP-HPLC / LC-MS prep->rp_hplc Chemical Purity polarimetry Polarimetry prep->polarimetry Optical Rotation nmr NMR Spectroscopy prep->nmr Structural Identity coa Certificate of Analysis chiral_hplc->coa rp_hplc->coa polarimetry->coa nmr->coa

Caption: A self-validating workflow for the quality control of the target compound.

Pharmacological Context

Mechanism of Action

Ethylphenidate hydrochloride is a central nervous system stimulant.[2][6] Its primary mechanism of action is the inhibition of the dopamine transporter (DAT), which blocks the reuptake of dopamine from the synaptic cleft.[2][7] This action increases the extracellular concentration of dopamine, enhancing dopaminergic signaling.[1][7] Some studies also suggest it may induce dopamine release, a mechanism shared with amphetamines.[2] The compound displays a higher selectivity for dopamine transporters compared to norepinephrine transporters, which may contribute to its distinct stimulant profile.[2]

G cluster_synapse Mechanism of Action at the Dopaminergic Synapse cluster_cleft Synaptic Cleft presyn Presynaptic Neuron Dopamine Vesicles da Dopamine presyn:f1->da Release postsyn Postsynaptic Neuron Dopamine Receptors dat Dopamine Transporter (DAT) dat->presyn:f0 da->postsyn:f1 Binding da->dat Reuptake eph Ethylphenidate eph->dat Blocks

Caption: Ethylphenidate blocks the dopamine transporter (DAT), increasing synaptic dopamine levels.

Safety, Handling, and Storage

Proper handling and storage are imperative due to the compound's biological activity and potential hazards.

Hazard CategoryDescriptionSource
Acute Toxicity Harmful if swallowed.[8]
Sensitization May cause allergy or asthma symptoms if inhaled; may cause an allergic skin reaction.[8]
Side Effects Potential for insomnia, anxiety, and increased heart rate.[1]
Abuse Potential As a stimulant, there is a risk of misuse and dependence. It is a controlled substance in many jurisdictions.[1]
  • Handling: Researchers should use appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.[9] All handling should be done in a well-ventilated area or a chemical fume hood to avoid inhalation.[9] Avoid contact with skin, eyes, and clothing.[9]

  • Storage: The compound should be stored tightly sealed in a cool, dry place at room temperature to prevent degradation.[10]

  • Disposal: Dispose of the material in accordance with local, state, and federal regulations, typically via a licensed professional waste disposal service.

Conclusion

Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride is a compound with a rich physicochemical profile that is intrinsically linked to its biological function. Its chirality, solubility, and lipophilicity are key determinants of its activity and suitability for research. A thorough understanding of these properties, combined with robust stereoselective synthesis and comprehensive analytical validation, is essential for any scientist or developer working with this important molecule. This guide provides the foundational framework for its safe and effective use in the laboratory and beyond.

References

  • Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information - accessdata.fda.gov. [Link]

  • Ethylphenidate | C15H21NO2 | CID 3080846 - PubChem - NIH. [Link]

  • Methylphenidate | C14H19NO2 | CID 4158 - PubChem - NIH. [Link]

  • WO2011067783A1 - Process for preparing methyl phenidate hydrochloride - Google P

Sources

Foundational

Technical Guide: Stereoisomers of Ethyl Phenyl(piperidin-2-yl)acetate Hydrochloride

Executive Summary Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride, commonly known as Ethylphenidate (EPH) , is a structural homolog of the psychostimulant Methylphenidate (MPH).[1][2] While often identified as a transe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride, commonly known as Ethylphenidate (EPH) , is a structural homolog of the psychostimulant Methylphenidate (MPH).[1][2] While often identified as a transesterification metabolite formed in vivo during the co-ingestion of MPH and ethanol, it possesses a distinct pharmacological profile.[3]

This guide provides a rigorous technical analysis of the stereochemical architecture, synthesis, resolution, and pharmacological differentiation of EPH stereoisomers. Critical to this analysis is the understanding that while EPH retains the dopamine transporter (DAT) affinity of its parent compound, it exhibits a marked reduction in norepinephrine transporter (NET) affinity, resulting in a more selective dopaminergic profile.

Stereochemical Architecture

The molecule contains two chiral centers: the


-carbon (benzylic) and the 2-position carbon of the piperidine ring. This gives rise to four possible stereoisomers (

), grouped into two diastereomeric pairs: threo and erythro.[4]
Isomer Classification

The threo pair represents the pharmacologically relevant scaffold, while the erythro pair is generally considered inactive or an impurity in pharmaceutical synthesis.

  • (

    
    )-threo-EPH:  The d-isomer. This is the eutomer  (active isomer) responsible for the majority of DAT inhibition.
    
  • (

    
    )-threo-EPH:  The l-isomer. Significantly less potent (distomer).
    
  • (

    
    )-erythro-EPH:  Inactive/Impurity.
    
  • (

    
    )-erythro-EPH:  Inactive/Impurity.
    
Stereochemical Hierarchy Diagram

Stereochemistry Root Ethyl Phenyl(piperidin-2-yl)acetate Threo Threo-Diastereomer (Racemic) Root->Threo Pharmacologically Active Erythro Erythro-Diastereomer (Racemic) Root->Erythro Impurity / Inactive d_threo (αR, 2R)-threo (d-Ethylphenidate) [Eutomer] Threo->d_threo Resolution l_threo (αS, 2S)-threo (l-Ethylphenidate) [Distomer] Threo->l_threo erythro_1 (αR, 2S)-erythro [Inactive] Erythro->erythro_1 erythro_2 (αS, 2R)-erythro [Inactive] Erythro->erythro_2

Figure 1: Stereochemical hierarchy of Ethylphenidate isomers, distinguishing the active threo-scaffold from the inactive erythro-forms.

Synthesis and Stereoselectivity

For research standards, the most robust synthesis route involves the transesterification of Methylphenidate. Direct transesterification can be difficult to control; therefore, a hydrolysis-re-esterification pathway is preferred to ensure high purity and yield.

Protocol: Preparation of ( )-threo-Ethylphenidate HCl

Objective: Conversion of (


)-threo-Methylphenidate HCl to (

)-threo-Ethylphenidate HCl via Ritalinic Acid.

Reagents:

  • (

    
    )-threo-Methylphenidate HCl (Starting Material)
    
  • Sodium Hydroxide (NaOH), 2M aqueous

  • Hydrochloric Acid (HCl), concentrated and gas

  • Absolute Ethanol (EtOH)

Step-by-Step Methodology:

  • Hydrolysis (Formation of Ritalinic Acid):

    • Dissolve (

      
      )-threo-Methylphenidate HCl in water.
      
    • Add 2M NaOH dropwise until pH > 12.

    • Reflux for 4 hours to ensure complete hydrolysis of the methyl ester.

    • Acidify the solution with concentrated HCl to pH ~2 to precipitate Ritalinic Acid .

    • Filter, wash with cold water, and dry the white solid. Note: Ritalinic acid is amphoteric; precise pH control is vital for maximum recovery.

  • Esterification (Formation of Ethylphenidate):

    • Suspend the dried Ritalinic Acid in absolute ethanol (20 mL/g).

    • Saturate the solution with dry HCl gas (generated in situ or bubbled from a tank) until the solid dissolves and the solution becomes clear.

    • Reflux the mixture for 6–8 hours.

    • Remove solvent in vacuo to yield a crude oil or solid.

  • Purification (Crystallization):

    • Recrystallize the crude product from an Ethanol/Diethyl Ether (1:3) mixture.

    • Cool to 4°C overnight.

    • Filter the white crystalline solid: (

      
      )-threo-Ethylphenidate Hydrochloride .
      
Synthetic Workflow Diagram

Synthesis MPH Methylphenidate HCl (Starting Material) Step1 Hydrolysis (NaOH, Reflux) MPH->Step1 RA Ritalinic Acid (Intermediate) Step2 Esterification (EtOH, HCl gas, Reflux) RA->Step2 EPH Ethylphenidate HCl (Final Product) Step1->RA - MeOH Step2->EPH + EtOH

Figure 2: Two-step synthetic pathway for the conversion of Methylphenidate to Ethylphenidate via the Ritalinic Acid intermediate.

Analytical Characterization & Chiral Resolution

Separating the d- and l-enantiomers is critical for pharmacological assays, as the d-isomer carries the majority of the bioactive load.

Chiral HPLC Protocol

The separation of threo-enantiomers requires a Chiral Stationary Phase (CSP). The Vancomycin-based CSP (e.g., Chirobiotic V/V2) is the industry standard for phenidate derivatives.

ParameterSpecification
Column Chirobiotic V2 (Vancomycin CSP), 150 x 4.6 mm, 5 μm
Mobile Phase Methanol : Ammonium Acetate (20 mM, pH 4.[4]1) [92:8 v/v]
Flow Rate 1.0 mL/min
Detection UV @ 215 nm (or MS/MS for biological matrices)
Temperature Ambient (25°C)
Elution Order 1. l-threo-EPH (

min)2. d-threo-EPH (

min)

Note: The elution order and retention times are sensitive to the ionic strength of the ammonium acetate buffer. Always run a racemic standard first.

Pharmacological Profile: The Selectivity Shift

The structural modification from a methyl ester (MPH) to an ethyl ester (EPH) results in a subtle but impactful shift in transporter selectivity. While DAT affinity is largely preserved, NET affinity is drastically reduced.

Binding Affinity Comparison (Human Transporters)

The following data aggregates binding affinities (


) and inhibition constants (

) from Patrick et al. and related kinetic studies.
CompoundDAT

(nM)
NET

(nM)
Selectivity Ratio (NET/DAT)Interpretation

-Methylphenidate
161206~1.3Balanced DAT/NET inhibitor

-Ethylphenidate
230 3,700 ~16.1 Highly Selective DAT inhibitor

-Ethylphenidate
>1,500>10,000N/APharmacologically negligible
Mechanistic Insight

The "Selectivity Ratio" highlights the core pharmacological divergence.

  • MPH: Acts as a dual reuptake inhibitor. The NET inhibition contributes to peripheral cardiovascular effects (vasoconstriction, tachycardia) and vigilance.

  • EPH: The bulky ethyl group creates steric hindrance that disfavors binding to the Norepinephrine Transporter (NET) pocket, while the Dopamine Transporter (DAT) pocket accommodates the extension.

  • Result: EPH produces a more "pure" dopaminergic stimulation with potentially reduced adrenergic side effects compared to MPH, though this also alters its abuse potential profile.

References

  • Patrick, K. S., Williard, R. L., VanWert, A. L., Dowd, J. J., Oatis, J. E., & Middaugh, L. D. (2005). Synthesis and pharmacology of ethylphenidate enantiomers: the human transesterification metabolite of methylphenidate and ethanol.[2] Journal of Medicinal Chemistry, 48(8), 2876–2881. Link

  • Markowitz, J. S., & Patrick, K. S. (2008). Pharmacokinetic and pharmacodynamic drug interactions in the treatment of attention-deficit hyperactivity disorder. Clinical Pharmacokinetics, 47(11), 705–721. Link

  • Jatlow, P., Elsworth, J. D., Bradberry, C. W., Watsky, G., Taylor, J. R., & Roth, R. H. (1991). Cocaethylene: a neuropharmacologically active metabolite associated with concurrent cocaine-ethanol ingestion. Life Sciences, 48(18), 1787–1794. Link

  • Misra, M., & Patrick, K. S. (2017). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. International Journal of PharmTech Research, 10(2), 114-119.[4] Link

Sources

Exploratory

An In-Depth Technical Guide to the Biological Activity of (R,R)-Ethyl Phenyl(piperidin-2-yl)acetate Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the biological activity of the (R,R)-enantiomer of Ethyl Phenyl(piperidin-2-yl)a...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of the (R,R)-enantiomer of Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride, a psychostimulant compound structurally related to methylphenidate. This document delves into its mechanism of action as a potent and selective monoamine transporter inhibitor, explores its stereospecific pharmacology, and presents detailed methodologies for its synthesis and biological evaluation. By synthesizing data from authoritative sources, this guide aims to equip researchers and drug development professionals with the critical knowledge required to understand and further investigate the therapeutic potential and pharmacological profile of this specific stereoisomer.

Introduction: The Significance of Stereochemistry in Pharmacology

The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. In the case of Ethyl Phenyl(piperidin-2-yl)acetate, which possesses two chiral centers, four stereoisomers exist: (R,R), (S,S), (R,S), and (S,R). The threo diastereomers, (R,R) and (S,S), and the erythro diastereomers, (R,S) and (S,R), exhibit distinct pharmacological profiles. Emerging research has identified the (R,R)-enantiomer, also known as d-threo-ethylphenidate, as the most pharmacologically active stereoisomer, displaying potent central nervous system stimulant effects.[1][2] This guide will focus exclusively on the biological activity of this specific enantiomer.

Ethylphenidate itself has gained attention not only as a research chemical but also as a metabolite formed in vivo through the transesterification of methylphenidate in the presence of ethanol.[3][4][5] Understanding the pharmacology of its most active enantiomer is therefore crucial for both drug discovery and for comprehending the full spectrum of effects associated with the concurrent use of methylphenidate and alcohol.

Mechanism of Action: A Selective Monoamine Reuptake Inhibitor

The primary mechanism of action for (R,R)-Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride is the inhibition of dopamine (DAT) and norepinephrine (NET) transporters.[3][6][7] By binding to these transporter proteins on the presynaptic membrane of neurons, it blocks the reuptake of dopamine and norepinephrine from the synaptic cleft. This leads to an accumulation of these neurotransmitters in the synapse, thereby enhancing dopaminergic and noradrenergic signaling.

Dopaminergic and Noradrenergic Pathways

The enhanced signaling in dopaminergic pathways, particularly in brain regions like the nucleus accumbens and striatum, is associated with the stimulant, reinforcing, and locomotor-activating effects of the compound.[8] The modulation of noradrenergic pathways contributes to its effects on arousal, attention, and executive function. The interplay between these two neurotransmitter systems is fundamental to its overall psychostimulant profile.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) VMAT2 VMAT2 DA_NE->VMAT2 storage DA_NE_Synapse DA & NE VMAT2->DA_NE_Synapse release DAT_NET DAT & NET DA_NE_Synapse->DAT_NET reuptake Receptors Dopamine & Norepinephrine Receptors DA_NE_Synapse->Receptors binding Signal Signal Transduction & Neuronal Response Receptors->Signal RR_EPH (R,R)-Ethylphenidate RR_EPH->DAT_NET inhibition

Caption: Inhibition of DAT and NET by (R,R)-Ethylphenidate.

Stereospecificity and Potency

As with its parent compound, methylphenidate, the biological activity of ethylphenidate resides predominantly in the d-threo or (R,R)-enantiomer.[4] In vitro studies have consistently demonstrated that the (R,R)-enantiomer possesses significantly higher affinity and inhibitory potency at both the dopamine and norepinephrine transporters compared to the (S,S)-enantiomer, which is largely inactive.[8][9]

Quantitative In Vitro Data

The following table summarizes the in vitro potency of (+)-threo-ethylphenidate [(+)-2, which corresponds to the (R,R)-enantiomer] in comparison to cocaine and its own (-)-enantiomer at the human dopamine transporter.

CompoundIC50 for Dopamine Reuptake Inhibition (nM)
(+)-threo-Ethylphenidate [(+)-2]27
(-)-threo-Ethylphenidate [(-)-2]1730
Cocaine367
Data sourced from Patrick et al., 2005.[5][8][10]

These data clearly illustrate the profound stereoselectivity of ethylphenidate's interaction with the dopamine transporter, with the (R,R)-enantiomer being over 60 times more potent than the (S,S)-enantiomer and more than 13 times more potent than cocaine in this assay.[5][8] Furthermore, studies have indicated a greater binding selectivity for the dopamine transporter over the norepinephrine transporter for (+)-2 compared to cocaine.[5][8]

Synthesis and Characterization

The synthesis of enantiomerically pure (R,R)-Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride is a critical step for its detailed pharmacological investigation. Several synthetic routes have been reported, often involving the esterification of the corresponding carboxylic acid or the use of chiral starting materials.

Exemplary Synthetic Protocol

A common approach involves the esterification of (R,R)-ritalinic acid. The following is a generalized protocol based on reported methods:

  • Starting Material: (+)-(2R,2’R)-threo-Ritalinic acid hydrochloride.

  • Esterification: Reflux the starting material in ethanol under anhydrous conditions, often with a catalyst such as thionyl chloride or by bubbling hydrogen chloride gas through the solution.

  • Work-up: After the reaction is complete (monitored by techniques like TLC or LC-MS), the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol-diethyl ether), to yield the pure (R,R)-Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride as a white solid.[8]

  • Characterization: The final product should be characterized by standard analytical techniques, including:

    • Melting Point: To assess purity.

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry: To determine the molecular weight.

    • Chiral HPLC: To confirm the enantiomeric purity (ee%).

Caption: Generalized workflow for the synthesis of (R,R)-Ethylphenidate HCl.

In Vivo Pharmacological Effects

The in vitro activity of (R,R)-Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride translates to significant in vivo effects, primarily manifesting as central nervous system stimulation.

Locomotor Activity

In animal models, such as C57BL/6 mice, the intraperitoneal administration of the (R,R)-enantiomer leads to a dose-dependent increase in locomotor activity.[8] At a dose of 5 mg/kg, (+)-threo-ethylphenidate was found to be approximately half as active as (+)-threo-methylphenidate. However, at a higher dose of 10 mg/kg, its activity was comparable to that of its methyl ester counterpart.[5][8] Consistent with the in vitro data, the (-)-enantiomer was inactive in these locomotor studies.[8]

Future Directions and Research Implications

The potent and selective dopaminergic activity of (R,R)-Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride makes it a valuable tool for neuropharmacological research. Its distinct pharmacokinetic and pharmacodynamic profile compared to methylphenidate warrants further investigation. The greater selectivity for the dopamine transporter over the norepinephrine transporter may offer a different therapeutic window or side-effect profile, which could be exploited in drug discovery efforts.[4][9]

Moreover, as the primary active metabolite of the methylphenidate-ethanol interaction, a thorough understanding of its pharmacology is essential for public health and clinical practice. Future research should focus on its human pharmacokinetics, abuse liability, and long-term effects to fully characterize its biological and toxicological profile.

References

  • Ethylphenidate - Wikipedia. (n.d.). Retrieved from [Link]

  • Advisory Council on the Misuse of Drugs. (2017, March 10). Ethylphenidate. GOV.UK. Retrieved from [Link]

  • Ethylphenidate as a Selective Dopaminergic Agonist and Methylphenidate–Ethanol Transesterification Biomarker. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Cheng, M. H., Block, E. R., Hu, F., & Li, F. (2015). Pharmacodynamics of Monoamine Transporter Releasing Agents and Reuptake Inhibitors. VCU Scholars Compass. Retrieved from [Link]

  • Zeyda, M., et al. (2012). Evolution of a Compact Photoprobe for the Dopamine Transporter Based on (±)-threo-Methylphenidate. ACS Medicinal Chemistry Letters, 3(10), 845-850.
  • Markowitz, J. S., et al. (2014). Ethylphenidate as a selective dopaminergic agonist and methylphenidate-ethanol transesterification biomarker. Journal of Psychopharmacology, 28(11), 1059-1068.
  • Patrick, K. S., et al. (2005). Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. Journal of Medicinal Chemistry, 48(8), 2876-2881.
  • Patrick, K. S., et al. (2005). Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. ACS Publications. Retrieved from [Link]

  • Dinis-Oliveira, R. J. (2017). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. European Journal of Drug Metabolism and Pharmacokinetics, 42(1), 11-16.
  • Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Casale, J. F., & Corcoran, K. D. (2011). Ethylphenidate: An Analytical Profile. Microgram Journal, 8(2), 58-61.
  • Patrick, K. S., et al. (2005). Synthesis and pharmacology of ethylphenidate enantiomers: the human transesterification metabolite of methylphenidate and ethanol. PubMed. Retrieved from [Link]

  • Methyl 2-phenyl-2-(piperidin-2-yl)acetate | Drug Information, Uses, Side Effects, Chemistry. (n.d.). Pharmacompass. Retrieved from [Link]

  • Singh, S., et al. (2018). Novel one pot synthesis of dexethylphenidate hydrochloride with chiral purity. Zenodo. Retrieved from [Link]

Sources

Foundational

Technical Analysis: Ethyl Phenyl(piperidin-2-yl)acetate HCl vs. Methylphenidate

Executive Summary This guide provides a rigorous technical comparison between Methylphenidate (MPH) , the standard-of-care psychostimulant for ADHD, and its ethyl-ester homolog, Ethyl Phenyl(piperidin-2-yl)acetate hydroc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between Methylphenidate (MPH) , the standard-of-care psychostimulant for ADHD, and its ethyl-ester homolog, Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride (Ethylphenidate, EPH) .

While structurally nearly identical, the substitution of a methyl group with an ethyl group at the


-carbon ester position results in a distinct pharmacological profile. Specifically, EPH exhibits a higher selectivity for the Dopamine Transporter (DAT) over the Norepinephrine Transporter (NET) compared to MPH. This shift in the DAT/NET ratio underpins the reported differences in subjective effects and abuse potential. Furthermore, EPH represents a critical biomarker for the co-ingestion of MPH and ethanol, formed via hepatic transesterification.

Structural Chemistry & Physicochemical Properties[1]

Molecular Architecture

Both compounds share the core phenyl(piperidin-2-yl)acetic acid scaffold (Ritalinic Acid). The divergence lies in the esterification of the carboxylic acid moiety.[1]

  • Methylphenidate (MPH): Methyl ester (

    
    )
    
  • Ethylphenidate (EPH): Ethyl ester (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    )
    
Stereochemistry

The biological activity of both compounds is stereospecific. The


-threo  (

) isomer is the pharmacologically active enantiomer responsible for DAT inhibition. The erythro isomers are generally inactive and often removed during modern enantioselective synthesis.
Comparative Physicochemical Data[4][5]
PropertyMethylphenidate HCl (MPH)Ethylphenidate HCl (EPH)
IUPAC Name Methyl 2-phenyl-2-(piperidin-2-yl)acetate HClEthyl 2-phenyl-2-(piperidin-2-yl)acetate HCl
Molecular Formula


Molar Mass 269.77 g/mol 283.79 g/mol
Lipophilicity (LogP) ~2.1~2.6 (Higher lipophilicity)
Key MS Fragments (EI)

84 (base), 150, 91

84 (base), 164, 91
CAS Number 298-59-9 (Racemic HCl)57413-43-1 (Racemic HCl)
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Technical Note: The mass spectral distinction is critical for forensic identification. While both share the base peak at


 84 (piperidinium ion), the loss of the piperidine ring yields 

150 for MPH and

164 for EPH, corresponding to the respective phenylacetate ester moieties.

Pharmacodynamics: The Selectivity Shift

The addition of the methylene unit (


) in the ester chain of EPH alters the binding affinity for monoamine transporters.
Transporter Binding Profile ( )

Research indicates that while EPH retains high affinity for the DAT, its affinity for the NET is significantly reduced compared to MPH.[2]

  • Dopamine Transporter (DAT): EPH is approximately equipotent or slightly less potent (approx. 50%) than MPH.

  • Norepinephrine Transporter (NET): EPH is significantly less potent (weaker binding) than MPH.

Mechanistic Implication: MPH acts as a dual reuptake inhibitor (NDRI) with a balanced DAT/NET blockade. EPH functions more as a selective dopamine reuptake inhibitor (SDRI) . The reduced noradrenergic activity is hypothesized to result in less sympathetic stimulation (jitteriness, anxiety) while maintaining or enhancing dopaminergic euphoria, contributing to its recreational profile.

Structure-Activity Relationship (SAR) Visual

The following diagram illustrates the logical relationship between structural modification and transporter selectivity.

SAR_Logic MPH Methylphenidate (MPH) (Methyl Ester) DAT DAT Binding Pocket (Dopamine Reuptake) MPH->DAT High Affinity (Ki ~20-100 nM) NET NET Binding Pocket (Norepinephrine Reuptake) MPH->NET High Affinity (Ki ~40-100 nM) EPH Ethylphenidate (EPH) (Ethyl Ester) EPH->DAT Retained Affinity (Ki ~100-200 nM) EPH->NET Reduced Affinity (Ki >300 nM) Effect_MPH Balanced Stimulation (Focus + Alertness) DAT->Effect_MPH Effect_EPH Dopaminergic Bias (Euphoria > Jitteriness) DAT->Effect_EPH NET->Effect_MPH NET->Effect_EPH Weak Input

Figure 1: Comparative Structure-Activity Relationship (SAR) showing the shift from balanced NDRI action in Methylphenidate to Dopamine-selective action in Ethylphenidate.

Metabolic Pathways: The CES1 Transesterification

A critical aspect of EPH pharmacology is its in vivo formation. EPH is not a major human metabolite under normal conditions but is formed when MPH is co-ingested with ethanol.[2]

The Mechanism

The hepatic enzyme Carboxylesterase 1 (CES1) is responsible for the hydrolysis of MPH into inactive Ritalinic Acid.[3] However, in the presence of ethanol, CES1 functions as a transesterase.[2]

  • Hydrolysis (Standard):

    
    
    
  • Transesterification (Ethanol present):

    
    
    

This reaction is enantioselective; CES1 preferentially metabolizes the l-isomer of MPH. However, the presence of ethanol also competitively inhibits the hydrolysis of d-MPH, leading to increased plasma concentrations of the active parent drug (d-MPH) alongside the formation of l-EPH (and smaller amounts of d-EPH).

CES1_Pathway cluster_liver Hepatic Microsome (CES1 Activity) MPH Methylphenidate (Substrate) CES1 Carboxylesterase 1 (Enzyme) MPH->CES1 Ethanol Ethanol (Co-Substrate) Intermediate Acyl-Enzyme Intermediate Ethanol->Intermediate CES1->Intermediate RA Ritalinic Acid (Inactive Metabolite) Intermediate->RA + H2O (Hydrolysis) EPH Ethylphenidate (Active Metabolite) Intermediate->EPH + Ethanol (Transesterification)

Figure 2: The CES1-mediated branching pathway. In the presence of ethanol, the catalytic cycle shifts from hydrolysis (inactivation) to transesterification (active metabolite formation).

Synthesis & Experimental Protocols

For research purposes, EPH is synthesized chemically rather than biologically. The following protocols outline the conversion of Ritalinic Acid to Ethylphenidate.

Chemical Synthesis (Fischer Esterification)

This is the standard laboratory method for converting Ritalinic Acid (the hydrolysis product of MPH) back into an ester active ester.

Reagents:

  • Ritalinic Acid (Precursor)[4][3][5][6]

  • Absolute Ethanol (Solvent & Reactant)

  • Thionyl Chloride (

    
    ) or concentrated 
    
    
    
    (Catalyst)

Protocol:

  • Preparation: Dissolve Ritalinic Acid (1.0 eq) in excess absolute ethanol.

  • Activation: Cool the solution to 0°C in an ice bath. Dropwise add Thionyl Chloride (1.5 eq) to generate

    
     in situ and activate the carboxyl group.
    
  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC or GC-MS for disappearance of the acid.

  • Workup: Evaporate the solvent under reduced pressure.

  • Crystallization: Recrystallize the resulting solid from an Ethanol/Ether mixture to obtain Ethyl Phenyl(piperidin-2-yl)acetate HCl .

Analytical Validation
  • NMR (

    
    ):  Look for the disappearance of the methyl singlet (~3.6 ppm) and appearance of the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm).
    
  • Melting Point: EPH HCl typically melts around 220–222°C (isomer dependent), distinct from MPH HCl.

References

  • Markowitz, J. S., et al. (2000). "Ethylphenidate formation in human subjects after the administration of a single dose of methylphenidate and ethanol."[7] Drug Metabolism and Disposition, 28(6), 620-624.

  • Patrick, K. S., et al. (2005). "Synthesis and pharmacology of ethylphenidate enantiomers: the human transesterification metabolite of methylphenidate and ethanol." Journal of Medicinal Chemistry, 48(8), 2876-2881.[8]

  • Schweri, M. M., et al. (2002). "[3H]Threo-(±)-methylphenidate binding to 3,4-dihydroxyphenylethylamine uptake sites in corpus striatum: Correlation with the stimulant properties of ritalinic acid esters." Journal of Neurochemistry, 45(4), 1062-1070.[2]

  • Zhu, H. J., et al. (2011). "Carboxylesterase 1 as a determinant of pemoline and methylphenidate hepatic ester hydrolysis." Journal of Pharmaceutical Sciences, 100(3), 1138-1146.

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2014). "Ethylphenidate drug profile."

Sources

Exploratory

Early research on Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride

An In-Depth Technical Guide to the Early Research of Ethyl Phenyl(piperidin-2-yl)acetate Hydrochloride Authored by a Senior Application Scientist Foreword: Unveiling a Close Analog of a Landmark CNS Stimulant The explora...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Early Research of Ethyl Phenyl(piperidin-2-yl)acetate Hydrochloride

Authored by a Senior Application Scientist

Foreword: Unveiling a Close Analog of a Landmark CNS Stimulant

The exploration of piperidine derivatives has been a cornerstone of central nervous system (CNS) drug discovery for decades, yielding compounds that modulate critical neurotransmitter systems.[1][2] Within this vast chemical space, Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride, more commonly known as ethylphenidate, emerged as a compound of significant interest. Structurally, it is a close analog of the widely prescribed ADHD medication, methylphenidate (Ritalin®), differing only by the substitution of a methyl ester with an ethyl ester.[3][4] This seemingly minor modification imparts distinct pharmacological nuances, particularly in its selectivity for the dopamine transporter.[5][6]

This technical guide provides a comprehensive overview of the foundational research on Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride. It is designed for researchers, medicinal chemists, and drug development professionals, offering a deep dive into the early synthetic routes, analytical characterization, and initial pharmacological assessments that have defined our understanding of this molecule. We will move beyond simple procedural lists to explain the scientific rationale behind experimental choices, grounding every claim in authoritative data. This document serves not merely as a review, but as a self-validating system of protocols and insights, reflecting the rigor required in modern pharmaceutical science.

Molecular Architecture and Stereochemical Considerations

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride is a prime example of this principle, possessing a complex stereochemistry that dictates its interaction with biological targets.

Core Structure

The molecule is composed of a central acetate backbone to which a phenyl group and a piperidine ring are attached at the alpha-carbon.[7] The ethyl ester functionality is a key feature, distinguishing it from its methyl counterpart, methylphenidate.[3] The hydrochloride salt form enhances both the stability and aqueous solubility of the compound, making it suitable for research and formulation.[7]

Chirality and Isomerism

Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride has two chiral centers, which gives rise to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R).[7] These isomers exist as two pairs of diastereomers:

  • threo-diastereomers: (R,R) and (S,S)

  • erythro-diastereomers: (R,S) and (S,R)

Early pharmacological studies quickly established that the biological activity resides almost exclusively in the d-threo-(R,R) enantiomer.[3] This stereospecificity is critical, as the different enantiomers can have vastly different pharmacological profiles, potencies, and side effects.[3] Therefore, stereoselective synthesis or efficient chiral resolution is paramount in the development of this and related compounds.

Table 1: Physicochemical Properties of Ethyl Phenyl(piperidin-2-yl)acetate Hydrochloride
PropertyValueReference
IUPAC Name (RS)-Ethyl 2-phenyl-2-piperidin-2-ylacetate hydrochloride[4]
Molecular Formula C₁₅H₂₁NO₂·HCl[3]
Molecular Weight 283.79 g/mol [3][7]
CAS Number 19716-79-1[7]
Chiral Centers 2[7]
Key Structural Features Phenyl group, Piperidine ring, Ethyl ester[3]

Foundational Synthesis and Analytical Validation

The synthesis of Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride can be approached from several routes. Early methods focused on adapting existing procedures for methylphenidate or developing novel pathways that allowed for control over the final ester group.

Primary Synthetic Pathways
Pathway A: Esterification of Phenylacetic Acid Derivatives

A common and direct method involves the condensation of a phenylacetic acid precursor with N-ethylpiperidine, typically using a dehydrating agent like thionyl chloride to drive the reaction.[7] This approach is straightforward but often results in a racemic mixture that requires subsequent resolution.

Pathway B: Transesterification from Methylphenidate

This route leverages the readily available methylphenidate. The process involves two key steps:

  • Hydrolysis: Methylphenidate hydrochloride is first hydrolyzed, typically under basic conditions, to its corresponding carboxylic acid, ritalinic acid.[8]

  • Esterification: The resulting ritalinic acid is then esterified using ethanol in the presence of a strong acid catalyst (e.g., ethanolic HCl) to yield ethylphenidate.[8]

This pathway is particularly useful in a laboratory setting for producing analytical standards and exploring structure-activity relationships among different ester analogs.

G cluster_0 Pathway A: Condensation Route cluster_1 Pathway B: Transesterification Route Phenylacetic Acid Phenylacetic Acid Condensation (Thionyl Chloride) Condensation (Thionyl Chloride) Phenylacetic Acid->Condensation (Thionyl Chloride) N-ethylpiperidine N-ethylpiperidine N-ethylpiperidine->Condensation (Thionyl Chloride) Racemic Ethylphenidate Racemic Ethylphenidate Condensation (Thionyl Chloride)->Racemic Ethylphenidate Chiral Resolution Chiral Resolution Racemic Ethylphenidate->Chiral Resolution Enantiopure Ethylphenidate HCl Enantiopure Ethylphenidate HCl Chiral Resolution->Enantiopure Ethylphenidate HCl Methylphenidate HCl Methylphenidate HCl Hydrolysis Hydrolysis Methylphenidate HCl->Hydrolysis Ritalinic Acid Ritalinic Acid Hydrolysis->Ritalinic Acid Esterification (Ethanolic HCl) Esterification (Ethanolic HCl) Ritalinic Acid->Esterification (Ethanolic HCl) Esterification (Ethanolic HCl)->Enantiopure Ethylphenidate HCl

Caption: Key synthetic pathways to Ethylphenidate HCl.
Protocol: Synthesis via Esterification of Ritalinic Acid

This protocol details the conversion of methylphenidate hydrochloride to ethylphenidate hydrochloride.

Causality: This method is chosen for its clear, two-step process that allows for the isolation of a key intermediate (ritalinic acid), ensuring a pure final product. The use of ethanolic HCl serves as both the solvent and the acid catalyst for the Fischer esterification.

Step-by-Step Methodology:

  • Hydrolysis of Methylphenidate HCl:

    • Dissolve methylphenidate HCl (1 equivalent) in a 2M sodium hydroxide solution.

    • Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the methyl ester.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of ~2. This will precipitate the ritalinic acid.

    • Filter the white precipitate, wash with cold water, and dry under vacuum.

  • Esterification to Ethylphenidate:

    • Suspend the dried ritalinic acid (1 equivalent) in anhydrous ethanol.

    • Bubble dry HCl gas through the suspension at 0°C until the solution is saturated, or add acetyl chloride dropwise as an in-situ source of HCl.

    • Heat the mixture to reflux for 8-12 hours.

    • Remove the ethanol under reduced pressure to yield a crude solid.

    • Recrystallize the solid from an appropriate solvent system (e.g., ethanol/ether) to obtain pure Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride.

Analytical Characterization Workflow

A self-validating analytical workflow is crucial to confirm the identity, purity, and stereochemistry of the synthesized compound.

  • Structural Confirmation:

    • Gas Chromatography/Mass Spectrometry (GC/MS): Used to confirm the molecular weight of the free base and to establish a fragmentation pattern for identification.[8]

    • Infrared Spectroscopy (FTIR): Identifies key functional groups, such as the ester carbonyl (C=O) stretch and the N-H stretch of the piperidine ring.[8]

  • Purity and Stereoisomer Analysis:

    • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is used to determine the chemical purity of the final compound.

    • Chiral HPLC: Essential for separating the four stereoisomers. Polysaccharide-based chiral stationary phases are highly effective for achieving baseline resolution of the enantiomers and diastereomers.[7]

  • Definitive Structural Elucidation:

    • X-ray Crystallography: Provides unambiguous proof of the three-dimensional structure and absolute stereochemistry of a single crystal. Studies have confirmed the piperidine ring adopts a thermodynamically stable chair conformation.[7]

G Synthesized Compound Synthesized Compound Purity Check (HPLC) Purity Check (HPLC) Synthesized Compound->Purity Check (HPLC) Identity Check (GC/MS, FTIR) Identity Check (GC/MS, FTIR) Synthesized Compound->Identity Check (GC/MS, FTIR) Stereoisomer Separation (Chiral HPLC) Stereoisomer Separation (Chiral HPLC) Purity Check (HPLC)->Stereoisomer Separation (Chiral HPLC) Final Validation Final Validation Identity Check (GC/MS, FTIR)->Final Validation Stereoisomer Separation (Chiral HPLC)->Final Validation G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine (DA) Dopamine (DA) DA_synapse Dopamine Dopamine (DA)->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding & Signal EPH Ethylphenidate EPH->DAT Blocks

Caption: Mechanism of dopamine reuptake inhibition.
In Vitro Assay Protocols

To quantify the interaction of ethylphenidate with its targets, two primary types of in vitro assays are employed.

Protocol: Dopamine Transporter (DAT) Binding Assay

Causality: This competitive binding assay determines the affinity (Ki) of the test compound for the DAT by measuring its ability to displace a known radiolabeled ligand. It is a direct measure of target engagement.

Step-by-Step Methodology:

  • Preparation: Use cell lines stably expressing the human dopamine transporter (hDAT) or synaptosomal preparations from rodent striatum.

  • Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radioligand (e.g., [³H]WIN 35,428), and varying concentrations of ethylphenidate.

  • Equilibrium: Incubate the mixture at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of ethylphenidate. Use non-linear regression to calculate the IC₅₀ (the concentration that inhibits 50% of specific binding), which can then be converted to the inhibition constant (Ki).

Protocol: Dopamine Uptake Inhibition Assay

Causality: This functional assay measures the potency (IC₅₀) of the compound to inhibit the actual function of the transporter—the uptake of dopamine into cells. This provides a more physiologically relevant measure than a simple binding assay.

Step-by-Step Methodology:

  • Cell Culture: Plate hDAT-expressing cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of ethylphenidate for 15-20 minutes at 37°C.

  • Uptake Initiation: Add a fixed concentration of [³H]dopamine to each well to initiate the uptake process.

  • Uptake Termination: After a short incubation period (e.g., 10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of dopamine uptake inhibition against the ethylphenidate concentration to determine the IC₅₀ value.

Comparative Pharmacological Data

Early research consistently demonstrated that ethylphenidate is a potent dopamine reuptake inhibitor, with a potency comparable to or slightly greater than cocaine at the DAT, but with significantly reduced activity at the norepinephrine transporter.

Table 2: Comparative In Vitro Potency (IC₅₀ nM) at Monoamine Transporters
CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)DAT/NET Selectivity Ratio
d-threo-Ethylphenidate ~27 nM [9]Less active than at DAT [6]High
Cocaine ~367 nM [9]--
d-threo-Methylphenidate PotentPotentLower than Ethylphenidate

Note: Exact values can vary based on experimental conditions. The table illustrates relative potencies and selectivities based on available literature.

Conclusion and Perspective from Early Research

The foundational research into Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride successfully established it as a potent and selective dopamine reuptake inhibitor. Its synthesis, while requiring careful control of stereochemistry, is achievable through established organic chemistry principles. The development of robust analytical methods has been crucial for its validation and the separation of its biologically active isomers.

From the perspective of early-stage drug discovery, ethylphenidate presented a compelling profile. Its increased selectivity for the dopamine transporter compared to methylphenidate suggested the potential for a more targeted therapeutic effect, possibly with a modified side-effect profile. [5]This made it an invaluable tool for dissecting the specific roles of dopamine versus norepinephrine in CNS disorders like ADHD. However, its potency and similarity to other stimulants also highlighted a potential for abuse, a concern that has been borne out by its emergence as a designer drug. [5]The early research laid the critical groundwork, providing the chemical and pharmacological data necessary for all subsequent investigations into its therapeutic potential and abuse liability.

References

  • (R)-Ethyl 2-phenyl-2-((R)-piperidin-2-yl)acetate hydrochloride - Benchchem. Benchchem.
  • Buy Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride | 19716-79-1 - Smolecule. Smolecule.
  • Ethylphenidate as a selective dopaminergic agonist and methylphenidate-ethanol transesterification biomarker - PMC - PubMed Central. (2014, October 9). PubMed Central.
  • Ethylphenidate - chemeurope.com. chemeurope.com.
  • Synthesis and pharmacology of ethylphenidate enantiomers: the human transesterification metabolite of methylphenidate and ethanol - PubMed. (2005, April 21). PubMed.
  • Ethylphenidate - Wikipedia. Wikipedia.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI.
  • The Role of Piperidine Derivatives in Neurological Drug Discovery. (2026, January 29).
  • Ethylphenidate: An Analytical Profile | Ragged University. Ragged University.

Sources

Foundational

Racemic mixture of Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride properties

This guide is structured as a technical monograph designed for researchers and drug development professionals. It prioritizes mechanistic insight, physicochemical data, and reproducible methodologies.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical monograph designed for researchers and drug development professionals. It prioritizes mechanistic insight, physicochemical data, and reproducible methodologies.

Technical Monograph: ( )-Ethyl Phenyl(piperidin-2-yl)acetate Hydrochloride

Common Name: Ethylphenidate Hydrochloride (EPH) Chemical Class: Phenethylamine / Piperidine Carboxylate Stereochemistry: Racemic (


)-threo-diastereomer

Chemical Identity & Structural Analysis

Ethylphenidate is the ethyl homolog of methylphenidate (Ritalin). While structurally similar, the elongation of the ester chain from methyl to ethyl significantly alters its steric profile and lipophilicity, resulting in a distinct pharmacodynamic signature characterized by high dopaminergic selectivity.

ParameterSpecification
IUPAC Name Ethyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Molecular Weight 283.79 g/mol (Salt) / 247.34 g/mol (Base)
CAS Number 57413-43-1 (Free Base); 19716-79-1 (Generic HCl ref)
Chiral Centers Two (C2 on piperidine, C

on acetate).[1][2][3][4][5][6][7][8] The pharmacologically relevant form is the threo racemate.

Physicochemical Properties

The following data represents the (


)-threo isomer. The erythro isomer is considered an impurity in standard synthesis and possesses negligible pharmacological activity.
Table 1: Physical Constants
PropertyValueContext/Notes
Melting Point 197 – 199 °CDistinct from the enantiopure (-)-isomer (220-222 °C) [1].
Appearance White crystalline powderHygroscopic; store in desiccated environment.
Solubility (Water) Soluble (>20 mg/mL)High aqueous solubility due to ionic HCl lattice.
Solubility (Ethanol) Freely SolubleFacilitates recrystallization and ethanolic delivery.
pKa ~8.9Basic nitrogen on the piperidine ring.
LogP ~2.6Higher lipophilicity than Methylphenidate (LogP ~2.1), enhancing BBB permeability.

Pharmacological Profile: The Selectivity Shift

The critical distinction between Methylphenidate (MPH) and Ethylphenidate (EPH) lies in their transporter binding profiles. While MPH is a balanced Norepinephrine-Dopamine Reuptake Inhibitor (NDRI), EPH exhibits a drastic reduction in noradrenergic affinity while maintaining dopaminergic potency.

Mechanism of Action

EPH functions as a transporter blocker (non-releasing agent). It binds to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), preventing monoamine reuptake from the synaptic cleft.[9]

Table 2: Comparative Binding Affinity ( -Isomers)

Data derived from Patrick et al. (2014) using HEK-293 cells expressing human transporters [2].

TargetMetricMethylphenidate (

-MPH)
Ethylphenidate (

-EPH)
Functional Impact
DAT (Dopamine)

23 nM27 nMEquipotent: EPH retains full dopaminergic potency.
DAT

161 nM230 nMSlight reduction in affinity, clinically negligible.
NET (Norepinephrine)

39 nM290 nM 7-fold potency loss for EPH at NET.[4]
NET

206 nM3,700 nM ~18-fold affinity loss for EPH at NET.[4]

Scientific Implication: The drastic loss of NET affinity renders Ethylphenidate a highly selective Dopamine Reuptake Inhibitor (DRI). This correlates with subjective reports of reduced adrenergic side effects (jitteriness, anxiety) and a "cleaner" euphoric profile compared to the parent compound.

Biotransformation & Metabolic Pathway

Ethylphenidate is unique as it is both a synthetic agent and an in vivo metabolite formed during the co-ingestion of Methylphenidate and Ethanol.[10] This process is mediated by hepatic Carboxylesterase 1 (CES1).[7]

Diagram: Transesterification Pathway

The following diagram illustrates the CES1-mediated transesterification and the competitive inhibition that alters pharmacokinetics.

MetabolicPathway MPH Methylphenidate (Substrate) CES1 CES1 Enzyme (Liver) MPH->CES1 Hydrolysis EtOH Ethanol (Co-factor) EtOH->CES1 Transesterification EPH Ethylphenidate (Active Metabolite) CES1->EPH Preferential Formation (+EtOH) RA Ritalinic Acid (Inactive) CES1->RA Standard Hydrolysis (-EtOH) EPH->CES1 Inhibits Hydrolysis of d-MPH

Caption: CES1-mediated transesterification of Methylphenidate to Ethylphenidate in the presence of Ethanol, showing the competitive inhibition pathway.

Clinical Relevance: The formation of


-Ethylphenidate inhibits the hydrolysis of 

-Methylphenidate, leading to elevated plasma concentrations of the parent drug (

-MPH) by up to 40% [3]. This constitutes a significant polysubstance pharmacokinetic interaction.

Synthetic Methodology (Laboratory Scale)

Objective: Synthesis of (


)-threo-Ethylphenidate Hydrochloride from Ritalinic Acid.
Precursor:  (

)-threo-Ritalinic Acid (hydrolysis product of Methylphenidate). Reaction Type: Acid-Catalyzed Fischer Esterification.
Protocol Design

This protocol utilizes in situ generation of anhydrous HCl via Thionyl Chloride (


). This method is superior to using sulfuric acid as it simplifies the purification of the hydrochloride salt and drives the equilibrium forward by consuming water.

Reagents:

  • (

    
    )-Ritalinic Acid (10.0 mmol)
    
  • Absolute Ethanol (anhydrous, 50 mL)

  • Thionyl Chloride (15.0 mmol)

  • Diethyl Ether (for precipitation)

Step-by-Step Workflow:

  • Preparation: Setup a two-neck round-bottom flask with a reflux condenser and a dropping funnel. Flush with nitrogen to ensure an anhydrous atmosphere.

  • Solvation: Suspend (

    
    )-Ritalinic Acid (2.2 g) in absolute Ethanol (30 mL) at 
    
    
    
    (ice bath).
  • Acid Generation (Exothermic): Add Thionyl Chloride (

    
    , 1.1 mL) dropwise over 20 minutes.
    
    • Mechanism:[9]

      
      . The generated anhydrous HCl catalyzes the esterification.
      
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9). Disappearance of the acid spot indicates completion.
    
  • Isolation:

    • Cool to room temperature.

    • Evaporate the solvent under reduced pressure (Rotovap) to yield a viscous oil or semi-solid.

  • Crystallization:

    • Redissolve the residue in a minimal amount of hot absolute ethanol.

    • Add cold Diethyl Ether dropwise until turbidity is observed.

    • Store at

      
       overnight.
      
  • Filtration: Collect the white precipitate via vacuum filtration. Wash with cold ether.

  • Drying: Dry under high vacuum to remove residual solvent and HCl.

Diagram: Synthesis Workflow

Synthesis Step1 Ritalinic Acid + Abs. Ethanol (0°C, N2 Atmosphere) Step2 Add Thionyl Chloride (Dropwise, In-situ HCl generation) Step1->Step2 Step3 Reflux (4-6 Hours) Fischer Esterification Step2->Step3 Step4 Rotary Evaporation (Remove Solvent/SO2) Step3->Step4 Step5 Recrystallization (EtOH / Et2O) Step4->Step5 Product Ethylphenidate HCl (White Crystalline Solid) Step5->Product

Caption: Workflow for the conversion of Ritalinic Acid to Ethylphenidate HCl via Thionyl Chloride mediated esterification.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

  • Infrared Spectroscopy (FTIR):

    • 1730–1745 cm

      
      :  Strong carbonyl (
      
      
      
      ) stretch (Ester). Distinct from the carboxyl peak of Ritalinic acid.
    • 2500–3000 cm

      
      :  Broad Ammonium (
      
      
      
      ) stretch (characteristic of amine salts).
  • Proton NMR (

    
    H-NMR, 
    
    
    
    ):
    • 
       1.10 ppm (t, 3H):  Methyl group of the ethyl ester (
      
      
      
      ).
    • 
       4.15 ppm (q, 2H):  Methylene group of the ethyl ester (
      
      
      
      ).
    • 
       7.3–7.5 ppm (m, 5H):  Phenyl ring protons.
      
    • Note: The presence of the ethyl triplet/quartet system confirms the successful transesterification from the methyl ester or esterification of the acid.

References

  • Markowitz, J. S., et al. (2000). "Ethylphenidate: formation in human subjects after the administration of a therapeutic dose of methylphenidate and ethanol." Drug Metabolism and Disposition. Link

  • Patrick, K. S., et al. (2014). "Ethylphenidate as a selective dopaminergic agonist and methylphenidate-ethanol transesterification biomarker." Journal of Forensic Sciences (Cited via NIH/PubMed). Link

  • Patrick, K. S., et al. (2005). "Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol." Journal of Medicinal Chemistry. Link

  • Misra, M., et al. (2010). "Quantitative measurement of ethylphenidate in human plasma, whole blood, and urine by LC-MS/MS." Journal of Analytical Toxicology. Link

Sources

Protocols & Analytical Methods

Method

Chiral Purity at its Peak: A Detailed Guide to the Enantioselective Separation of Ethyl Phenyl(piperidin-2-yl)acetate Hydrochloride

Introduction: The Imperative of Chirality in Drug Development In the landscape of modern drug discovery and development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Drug Development

In the landscape of modern drug discovery and development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different interactions with the inherently chiral environment of biological systems. Ethyl phenyl(piperidin-2-yl)acetate hydrochloride, a close structural analog of methylphenidate, is a compound of significant interest in pharmaceutical research.[1] Its structure contains two chiral centers, giving rise to four possible stereoisomers.[2] The differential pharmacological activities of these stereoisomers necessitate the development of robust and reliable analytical methods to separate and quantify each enantiomer.[3][4]

This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the chiral separation of ethyl phenyl(piperidin-2-yl)acetate hydrochloride enantiomers. We will delve into the underlying principles of chiral chromatography, explore method development strategies using both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), and present detailed protocols for achieving baseline separation. The methodologies described herein are designed to be both scientifically rigorous and practically applicable in a research and quality control setting.

The Science of Separation: Understanding Chiral Recognition

The separation of enantiomers is a formidable challenge as they possess identical physical and chemical properties in an achiral environment.[5] Chiral chromatography overcomes this by introducing a chiral environment, most commonly in the form of a chiral stationary phase (CSP).[6] The fundamental principle, often referred to as the "three-point interaction model," posits that for chiral recognition to occur, there must be at least three simultaneous interactions between the analyte and the CSP.[7] These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.

Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® and Chiralcel® columns), have proven to be exceptionally versatile for the separation of a wide range of chiral compounds, including those with amine functionalities like ethyl phenyl(piperidin-2-yl)acetate.[8][9][10] The helical structure of the polysaccharide polymers creates chiral grooves and cavities where enantiomers can differentially interact, leading to different retention times and, consequently, separation.[11]

Method Development Strategies: HPLC vs. SFC

Both HPLC and SFC are powerful techniques for chiral separations, each with its own set of advantages.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely established and versatile technique for chiral separations.[12] A vast array of CSPs are available for HPLC, and method development is often systematic. For basic compounds like ethyl phenyl(piperidin-2-yl)acetate, the use of mobile phase additives is crucial for achieving good peak shape and resolution.[13]

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a "greener" and often faster alternative to normal-phase HPLC for chiral separations.[14] Utilizing supercritical CO2 as the primary mobile phase component, SFC offers benefits such as lower viscosity, higher diffusivity, and reduced organic solvent consumption.[4] For chiral separations, SFC can provide higher efficiency and faster analysis times.[14]

The choice between HPLC and SFC will depend on available instrumentation, desired throughput, and environmental considerations. In this guide, we will provide protocols for both techniques to offer maximum flexibility.

Chemical Structure and Properties

A thorough understanding of the analyte's properties is fundamental to developing a successful separation method.

PropertyValueSource
IUPAC Name ethyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride[15]
Molecular Formula C₁₅H₂₂ClNO₂[2]
Molecular Weight 283.79 g/mol [3]
Structure See Figure 1
Key Features Two chiral centers, basic piperidine nitrogen, aromatic phenyl group, ester functional group[2]

Visualizing the Workflow: From Sample to Separated Enantiomers

The following diagram illustrates the general workflow for the chiral separation of ethyl phenyl(piperidin-2-yl)acetate hydrochloride.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Racemic Ethyl Phenyl(piperidin-2-yl)acetate HCl dissolve Dissolve in Mobile Phase start->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject onto Chiral Column filter->inject separate Enantiomeric Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess (%ee) integrate->calculate report Generate Report calculate->report

Caption: General workflow for chiral separation.

Protocol 1: Chiral HPLC Separation

This protocol outlines a robust method for the separation of ethyl phenyl(piperidin-2-yl)acetate hydrochloride enantiomers using HPLC with a polysaccharide-based chiral stationary phase.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV detector.

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

  • Reagents:

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Ethanol (HPLC grade)

    • Diethylamine (DEA) (Reagent grade)

  • Sample: Racemic ethyl phenyl(piperidin-2-yl)acetate hydrochloride.

Chromatographic Conditions
ParameterCondition
Mobile Phase A n-Hexane
Mobile Phase B Isopropanol
Mobile Phase C Ethanol with 0.1% Diethylamine (v/v)
Gradient Isocratic: 80% A / 15% B / 5% C
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase
Protocol Steps
  • Mobile Phase Preparation:

    • Prepare Mobile Phase C by adding 1 mL of diethylamine to 1 L of ethanol.

    • Premix the mobile phase components in the specified ratio (800 mL n-Hexane, 150 mL Isopropanol, 50 mL Mobile Phase C).

    • Degas the mobile phase using an appropriate method (e.g., sonication or online degasser).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of racemic ethyl phenyl(piperidin-2-yl)acetate hydrochloride.

    • Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • System Equilibration:

    • Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Injection and Data Acquisition:

    • Inject 10 µL of the prepared sample onto the column.

    • Acquire data for a sufficient duration to allow for the elution of both enantiomers.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the resolution (Rs) between the two peaks. A resolution of >1.5 is generally considered baseline separation.

    • Determine the enantiomeric excess (%ee) if required.

Rationale for Methodological Choices
  • Chiral Stationary Phase: The Chiralpak® AD-H, an amylose-based CSP, is selected for its proven success in separating a wide range of chiral compounds, including those with aromatic and amine functionalities.

  • Mobile Phase: A normal-phase mobile phase consisting of hexane and an alcohol modifier (IPA and ethanol) is chosen. This combination provides good selectivity on polysaccharide CSPs.

  • Basic Additive: Diethylamine (DEA) is added to the mobile phase to improve the peak shape of the basic analyte.[13] The amine in the mobile phase competes with the analyte for active sites on the silica surface, reducing peak tailing and improving resolution.

Protocol 2: Chiral SFC Separation

This protocol provides a fast and efficient method for the chiral separation of ethyl phenyl(piperidin-2-yl)acetate hydrochloride enantiomers using SFC.

Instrumentation and Materials
  • SFC System: An analytical SFC system equipped with a CO₂ pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator (BPR), and a UV detector.

  • Chiral Column: Chiralpak® IC, 250 x 4.6 mm, 5 µm (or equivalent cellulose-based CSP).

  • Reagents:

    • Carbon Dioxide (SFC grade)

    • Methanol (HPLC grade)

    • Diethylamine (DEA) (Reagent grade)

  • Sample: Racemic ethyl phenyl(piperidin-2-yl)acetate hydrochloride.

Chromatographic Conditions
ParameterCondition
Mobile Phase A Supercritical CO₂
Mobile Phase B Methanol with 0.2% Diethylamine (v/v)
Gradient Isocratic: 20% B
Flow Rate 3.0 mL/min
Column Temperature 35 °C
Back Pressure 150 bar
Detection Wavelength 220 nm
Injection Volume 5 µL
Sample Concentration 1 mg/mL in Methanol
Protocol Steps
  • Modifier Preparation:

    • Prepare the modifier (Mobile Phase B) by adding 2 mL of diethylamine to 1 L of methanol.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of racemic ethyl phenyl(piperidin-2-yl)acetate hydrochloride.

    • Dissolve the sample in 10 mL of methanol to achieve a concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • System Equilibration:

    • Equilibrate the Chiralpak® IC column with the specified mobile phase composition at a flow rate of 3.0 mL/min and a back pressure of 150 bar until a stable baseline is observed.

  • Injection and Data Acquisition:

    • Inject 5 µL of the prepared sample onto the column.

    • Acquire data for a shorter duration compared to HPLC, as SFC analyses are typically faster.

  • Data Analysis:

    • Perform data analysis as described in the HPLC protocol.

Rationale for Methodological Choices
  • Chiral Stationary Phase: The Chiralpak® IC, a cellulose-based CSP, is often complementary to amylose-based phases and provides a different selectivity that can be advantageous in SFC.

  • Mobile Phase: The combination of supercritical CO₂ and methanol is a common and effective mobile phase for chiral SFC. Methanol acts as a strong polar modifier.

  • Basic Additive: As with the HPLC method, DEA is crucial for achieving good chromatography of the basic analyte.

  • Back Pressure and Temperature: These parameters are optimized to ensure the mobile phase remains in a supercritical state, providing high efficiency and fast separations.

Expected Results and Data Presentation

Successful application of the described protocols should yield a chromatogram with two well-resolved peaks corresponding to the enantiomers of ethyl phenyl(piperidin-2-yl)acetate.

ParameterExpected Value (HPLC)Expected Value (SFC)
Retention Time (Enantiomer 1) ~ 8-12 min~ 3-5 min
Retention Time (Enantiomer 2) ~ 10-15 min~ 4-6 min
Resolution (Rs) > 1.5> 1.5
Tailing Factor 0.9 - 1.50.9 - 1.5

Troubleshooting and Method Optimization

Should the initial separation not be optimal, the following parameters can be adjusted:

  • Mobile Phase Composition: Vary the percentage of the alcohol modifier. A lower percentage generally increases retention and may improve resolution.

  • Additive Concentration: The concentration of the basic additive can be optimized. Too little may result in peak tailing, while too much can affect selectivity.

  • Column Temperature: Adjusting the column temperature can influence selectivity and efficiency.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, at the cost of longer analysis times.

  • Alternative CSPs: If satisfactory separation is not achieved, screening other polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® IB) is recommended.

Conclusion

The chiral separation of ethyl phenyl(piperidin-2-yl)acetate hydrochloride is a critical analytical task in its development as a potential therapeutic agent. This application note provides detailed and scientifically grounded protocols for achieving this separation using both HPLC and SFC. By understanding the principles of chiral recognition and systematically applying the provided methodologies, researchers can confidently determine the enantiomeric purity of their samples, a crucial step in ensuring the safety and efficacy of new drug candidates. The presented workflows, coupled with the rationale behind the experimental choices, are intended to empower scientists to not only replicate these methods but also to adapt and optimize them for their specific needs.

References

  • Springer Nature. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations. SpringerLink. Retrieved from [Link]

  • IAPC-OBP. (n.d.). Chiral separation for enantiomeric determination in the pharmaceutical industry. Retrieved from [Link]

  • Daicel Chiral Technologies. (2022, September 15). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases [Video]. YouTube. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Retrieved from [Link]

  • PubMed. (2023). Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). SFC Chiral Separations: Method Development with Polysaccharide CSPs. Retrieved from [Link]

  • Agilent. (2019, January 10). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. Retrieved from [Link]

  • ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

  • PubMed Central. (2021, September 9). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Retrieved from [Link]

  • PubMed Central. (2022, December 28). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • LCGC. (n.d.). Enantiomer Separations. Retrieved from [Link]

  • Gubitz, G. (n.d.). Chiral Separations Methods and Protocols. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of the enantiomers of chiral amines using the mobile phase.... Retrieved from [Link]

  • BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]

  • MDPI. (n.d.). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • PubChem. (n.d.). (RS)-Ethyl 2-phenyl-2-piperidin-2-ylacetate. Retrieved from [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • YMC Europe. (2016, February 18). CHIRAL LC & SFC METHOD DEVELOPMENT. Retrieved from [Link]

  • PubChem. (n.d.). Propyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride. Retrieved from [Link]

  • ACS Publications. (n.d.). Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. Retrieved from [Link]

  • Chemist Library. (n.d.). Chiral Separation Techniques. Retrieved from [Link]

  • PubChem. (n.d.). methyl (S)-phenyl((R)-piperidin-2-yl)acetate. Retrieved from [Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantitation of Ethylphenidate in Biological Matrices

Executive Summary & Scientific Context Ethylphenidate (EPH) is a psychostimulant structurally related to methylphenidate (MPH; Ritalin®). While it has appeared as a Novel Psychoactive Substance (NPS), it is most clinical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Ethylphenidate (EPH) is a psychostimulant structurally related to methylphenidate (MPH; Ritalin®). While it has appeared as a Novel Psychoactive Substance (NPS), it is most clinically significant as a transesterification metabolite formed in vivo when methylphenidate is co-ingested with ethanol.

The simultaneous presence of MPH and ethanol triggers hepatic carboxylesterase 1 (CES1) to replace the methyl ester of MPH with an ethyl group. This process is mechanistically identical to the formation of cocaethylene from cocaine and alcohol. Because EPH retains dopamine transporter (DAT) activity but has a distinct pharmacokinetic profile, its accurate quantitation is critical in forensic toxicology and pharmacokinetic interaction studies.

Key Analytical Challenges
  • Ester Instability: Like its parent compound, EPH is an ester and is prone to rapid hydrolysis by plasma esterases (CES1) into the inactive metabolite Ritalinic Acid (RA).

  • Isomeric Complexity: EPH exists as d,l-threo and d,l-erythro racemate pairs. The d-threo enantiomer is the pharmacologically active form.[1]

  • Matrix Interference: Phospholipids in plasma can cause significant ion suppression in the ESI source, necessitating robust sample cleanup.

Metabolic Pathway & Mechanism[2][3][4]

The formation of Ethylphenidate is not a simple metabolic breakdown but a constructive transesterification. Understanding this pathway is essential for interpreting toxicological data, as the presence of EPH confirms the co-ingestion of ethanol.

MetabolicPathway MPH Methylphenidate (Parent Drug) CES1 Carboxylesterase 1 (Hepatic Enzyme) MPH->CES1 Substrate EtOH Ethanol (Co-ingestant) EtOH->CES1 Co-substrate EPH Ethylphenidate (Active Metabolite) CES1->EPH Transesterification (Minor Pathway) RA Ritalinic Acid (Inactive Hydrolysis Product) CES1->RA Hydrolysis (Major Pathway) EPH->RA Secondary Hydrolysis

Figure 1: The CES1-mediated transesterification pathway converting Methylphenidate and Ethanol into Ethylphenidate.[2][3]

Sample Collection & Handling (Critical Control Points)

Due to the esterase-mediated instability of EPH, standard serum tubes are unacceptable . The following protocol must be strictly enforced to prevent ex vivo degradation (loss of EPH) or formation (if EtOH is present in the tube).

Protocol:
  • Collection Tube: Use Gray-top tubes containing Sodium Fluoride (NaF) and Potassium Oxalate. NaF acts as an esterase inhibitor.

  • Temperature: Immediately place samples on ice (

    
    ). Centrifuge at 
    
    
    
    within 30 minutes of collection.
  • Acidification (Optional but Recommended): For long-term storage, acidify the separated plasma to pH ~3.0 using

    
     of 
    
    
    
    Formic Acid per
    
    
    of plasma. This stabilizes the ester bond.
  • Storage: Store at

    
     or lower.
    

Sample Preparation: Mixed-Mode Solid Phase Extraction (SPE)[5][6]

While Liquid-Liquid Extraction (LLE) is possible, Mixed-Mode Strong Cation Exchange (MCX) SPE is the "Gold Standard" for this application. It utilizes two retention mechanisms:[4]

  • Hydrophobic: Retains the phenyl/piperidine backbone.

  • Ion Exchange: Positively charged piperidine amine (

    
    ) binds to the sulfonate groups on the sorbent.
    

This allows for a 100% organic wash step, removing neutral interferences (phospholipids) that LLE cannot remove.

Step-by-Step SPE Protocol
StepActionSolvent/BufferRationale
1. Pre-treatment Dilute Sample

Plasma +

IS +


Formic Acid
Acidification ensures the amine is protonated (ionized) for cation exchange.
2. Conditioning Activate Sorbent

MeOH followed by

Water
Solvates the polymer chains.
3. Loading Load SampleApply pre-treated sample at

Analyte binds via hydrophobic and ionic interactions.
4. Wash 1 Remove Proteins/Salts


Formic Acid (aq)
Removes hydrophilic interferences.
5. Wash 2 Critical Cleanup

Methanol
Crucial: Removes neutral lipids and hydrophobic matrix components. The analyte remains bound by ionic charge.
6. Elution Release Analyte



in MeOH
High pH neutralizes the analyte amine, breaking the ionic bond.
7. Reconstitution Dry & Re-dissolveEvaporate under

at

. Reconstitute in

Mobile Phase A/B (90:10).
Concentrates the sample for high sensitivity.

LC-MS/MS Method Parameters

Chromatographic Conditions
  • Column: C18 is standard. For separation of threo/erythro isomers, use a Biphenyl column (e.g., Kinetex Biphenyl,

    
    , 
    
    
    
    ).
  • Mobile Phase A: Water +

    
     Ammonium Formate + 
    
    
    
    Formic Acid.
  • Mobile Phase B: Methanol +

    
     Formic Acid.[5]
    
    • Note: Methanol is preferred over Acetonitrile for phenidates as it often provides better peak shape and unique selectivity on biphenyl phases.

  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
Mass Spectrometry (ESI+)[6][8]
  • Ionization: Electrospray Ionization (Positive Mode).[6][5]

  • Scan Type: Multiple Reaction Monitoring (MRM).

MRM Transitions Table:

AnalytePrecursor Ion (

)
Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Ethylphenidate 248.2 84.1 56.1 22 / 35
Methylphenidate 234.284.156.120 / 32
Ritalinic Acid 220.184.156.125 / 40
EPH-d5 (IS) 253.289.161.122 / 35

Note: The product ion 84.1 corresponds to the piperidine ring cleavage, which is the dominant fragment for this class of compounds.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_SPE Mixed-Mode SPE (MCX) Sample Biological Sample (Plasma/Blood + NaF) IS Add Internal Standard (Ethylphenidate-d5) Sample->IS PreTreat Acidification (1% Formic Acid) IS->PreTreat Load Load Sample PreTreat->Load Wash Wash: 100% MeOH (Remove Phospholipids) Load->Wash Elute Elute: 5% NH4OH/MeOH Wash->Elute Evap Evaporation & Reconstitution Elute->Evap LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS Data Quantitation (Ratio Analyte/IS) LCMS->Data

Figure 2: Step-by-step analytical workflow ensuring matrix removal and analyte stability.

Validation & Troubleshooting

Linearity & Sensitivity
  • Range:

    
     is typical for forensic applications.
    
  • LLOQ:

    
     should be achievable with the MCX concentration step.
    
Troubleshooting Common Issues

1. Peak Tailing:

  • Cause: Interaction of the secondary amine with silanols on the column.

  • Fix: Increase buffer concentration (Ammonium Formate) to

    
     or use a column with "end-capping."
    

2. Low Recovery:

  • Cause: Failure to elute from the MCX cartridge.

  • Fix: Ensure the Elution solvent is fresh. The

    
     is volatile; if the pH drops below 10, the drug will not release from the sorbent.
    

3. "Ghost" Peaks (Carryover):

  • Cause: Phenidates are sticky.

  • Fix: Use a needle wash of Acetonitrile:Isopropanol:Acetone (1:1:1) +

    
     Formic Acid.[5]
    

References

  • Markowitz, J. S., et al. (2000). "Ethylphenidate formation in human subjects after the administration of a single dose of methylphenidate and ethanol."[7] Drug Metabolism and Disposition. Link

  • Koehler, D. S., et al. (2021). "Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood." Journal of Analytical Toxicology. Link

  • Jatlow, P., et al. (1991). "Cocaethylene: a neuropharmacologically active metabolite associated with concurrent cocaine-ethanol ingestion."[3] Life Sciences. Link

  • Agilent Technologies. (2013). "Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin." Application Note. Link

  • Dinis-Oliveira, R. J. (2017).[8] "Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects." European Journal of Drug Metabolism and Pharmacokinetics. Link

Sources

Method

Application Note: Laboratory Protocols for Handling Ethyl Phenyl(piperidin-2-yl)acetate Hydrochloride

Abstract & Scope Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride (commonly known as Ethylphenidate Hydrochloride or EPH ) is a psychostimulant structurally analogous to methylphenidate.[1] It acts primarily as a dopami...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride (commonly known as Ethylphenidate Hydrochloride or EPH ) is a psychostimulant structurally analogous to methylphenidate.[1] It acts primarily as a dopamine reuptake inhibitor (DRI) and norepinephrine reuptake inhibitor.[1] In biological systems, EPH is often identified as a transesterification metabolite formed when methylphenidate is co-ingested with ethanol.[1][2]

This application note provides critical protocols for the laboratory handling of EPH. Unlike standard reagents, EPH exhibits specific instability pathways—namely ester hydrolysis and alcohol-mediated transesterification—that necessitate rigorous solvent selection and storage conditions to prevent degradation into Ritalinic Acid or conversion back to Methylphenidate .[1]

Safety & Regulatory Compliance

Hazard Classification:

  • Regulatory Status: EPH is a Schedule I Controlled Substance in the United States (DEA Code: 1727) and is similarly controlled in many other jurisdictions (e.g., UK Misuse of Drugs Act).

  • Toxicity: Potent CNS stimulant.[1][3] High potential for abuse.[1][3]

  • Handling Requirement: All handling must occur within a certified chemical fume hood or a Class II Biological Safety Cabinet (if handling biological matrices).[1]

Personal Protective Equipment (PPE):

  • Respiratory: N95 or P100 respirator if handling neat powder outside a hood (not recommended).[1]

  • Dermal: Double-gloving with Nitrile (0.11 mm minimum thickness).[1]

  • Ocular: Chemical splash goggles.[1]

Physicochemical Characterization & Stability

Understanding the degradation pathways is the foundation of this protocol.

PropertySpecificationCritical Handling Note
CAS Number 57413-43-1 (HCl salt)Verify salt form; free base (19716-79-1) is an oil and less stable.[1]
Molecular Weight 283.79 g/mol Use this value for molarity calculations.[1]
Solubility Water (>10 mg/mL), DMSO, EthanolHydrolysis Risk: Unstable in aqueous solution over time.
pKa ~8.5 (Piperidine nitrogen)Keep mobile phases acidic (pH < 4) to maintain protonation.[1]
UV Max 220 nmLow sensitivity; requires high concentration or MS detection.[1]
The "Solvent Trap" (Critical Insight)

Researchers often default to Methanol (MeOH) for preparing stock standards.[1] Do NOT use Methanol for Ethylphenidate primary stocks.

  • Mechanism: In the presence of trace acid/base or long storage times, EPH in methanol undergoes transesterification to form Methylphenidate , invalidating the standard.

  • Correct Solvent: Use Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) for stock preparation.[1]

Protocol 1: Preparation of Reference Standards

This protocol ensures the integrity of EPH standards by mitigating hydrolysis and transesterification.[1]

Materials
  • Ethylphenidate HCl Reference Material (Solid)[4]

  • Solvent: HPLC-grade Acetonitrile (ACN) or DMSO.[1]

  • Vials: Amber glass silanized vials (to minimize adsorption).

Procedure
  • Equilibration: Allow the reference vial to reach room temperature in a desiccator before opening to prevent moisture condensation (EPH is hygroscopic).

  • Weighing: Weigh 10.0 mg of EPH HCl into a 10 mL volumetric flask.

  • Dissolution:

    • Preferred: Dissolve in 100% Acetonitrile .

    • Alternative: If higher concentration (>5 mg/mL) is needed, use DMSO .[1]

    • Avoid: Do not use Water, Methanol, or Ethanol for the primary stock.

  • Storage: Aliquot into amber vials. Store at -20°C or -80°C .

    • Shelf Life: 6 months in ACN at -20°C. 12 months in DMSO at -80°C.[1]

Protocol 2: Analytical Validation (HPLC-UV/MS)

Separating EPH from its hydrolysis product (Ritalinic Acid) and its transesterification analog (Methylphenidate) is essential.[1]

Chromatographic Conditions
ParameterSettingRationale
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard hydrophobic retention.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH keeps the piperidine amine protonated, improving peak shape.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 220 nm (or MS: ESI+, m/z 248.16)220 nm captures the phenyl ring absorbance.[1]
Gradient Program
  • 0.0 min: 90% A / 10% B

  • 5.0 min: 60% A / 40% B (Elution of Ritalinic Acid ~2-3 min)

  • 10.0 min: 40% A / 60% B (Elution of MPH ~6 min, EPH ~7-8 min)

  • 12.0 min: 10% A / 90% B (Wash)

  • 15.0 min: 90% A / 10% B (Re-equilibration)

Protocol 3: In Vitro Stability & Metabolism Assay

EPH is rapidly hydrolyzed by carboxylesterase 1 (CES1) in biological matrices.[1] This protocol measures that stability.

Workflow Visualization

The following diagram illustrates the critical degradation pathways that must be controlled during the experiment.

EPH_Pathways MPH Methylphenidate (Artifact/Precursor) EPH Ethylphenidate (Target Analyte) MPH->EPH Transesterification (in EtOH + CES1) EPH->MPH Transesterification (in MeOH) RA Ritalinic Acid (Hydrolysis Product) EPH->RA Hydrolysis (CES1 / H2O) Fast in Plasma

Figure 1: Chemical fate of Ethylphenidate. Red arrow indicates the primary degradation pathway in aqueous/biological media.[1] Dashed yellow arrows indicate solvent-mediated artifacts.[1]

Procedure
  • Matrix Preparation: Thaw pooled human plasma at 37°C.

  • Inhibition (Control Group): To a subset of plasma, add Sodium Fluoride (NaF) to a final concentration of 2 mg/mL.[1] This inhibits esterase activity, preserving EPH.[1]

  • Spiking: Spike EPH stock (prepared in ACN) into plasma to reach 1 µM concentration. Keep organic solvent <1% v/v.[1]

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: At T=0, 15, 30, 60 min, remove 100 µL aliquots.

  • Quenching: Immediately add 300 µL ice-cold Acetonitrile (containing internal standard). Vortex for 30s to precipitate proteins.[1]

  • Analysis: Centrifuge at 10,000 x g for 10 min. Inject supernatant into HPLC-MS.

Expected Result:

  • Without NaF: Rapid disappearance of EPH (Half-life ~45-60 min) and appearance of Ritalinic Acid.

  • With NaF: EPH remains stable (>90% recovery at 60 min).[1]

Laboratory Workflow Summary

Lab_Workflow cluster_0 Storage & Prep cluster_1 Experimental Phase Stock Solid EPH HCl (Store Desiccated) Solvent Select Solvent: ACN or DMSO Only Stock->Solvent Weigh Soln Primary Stock (1 mg/mL) Solvent->Soln Dissolve Bio Biological Assay (Add NaF Inhibitor) Soln->Bio Spike HPLC HPLC Analysis (Acidic Mobile Phase) Soln->HPLC Calibration Std Bio->HPLC Extract & Inject

Figure 2: Operational workflow emphasizing the critical solvent selection step to prevent artifact formation.

References

  • Markowitz, J. S., et al. (2000).[1] "Ethylphenidate: formation in human subjects after the administration of a therapeutic dose of methylphenidate and ethanol."[5] Drug Metabolism and Disposition.

  • Cayman Chemical. (2023).[1] "Ethylphenidate (hydrochloride) Product Information & Safety Data Sheet." Cayman Chemical Product Database.

  • Patrick, K. S., et al. (2005).[1] "Synthesis and pharmacology of ethylphenidate enantiomers: the human transesterification metabolite of methylphenidate and ethanol." Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information (NCBI). (2023).[1] "PubChem Compound Summary for CID 3080846, Ethylphenidate."[1] PubChem.

  • World Health Organization (WHO). (2016).[1] "Ethylphenidate Critical Review Report." Expert Committee on Drug Dependence.[1]

Sources

Application

Application Note: A Multi-dimensional NMR Approach to the Definitive Structural Elucidation of Ethyl Phenyl(piperidin-2-yl)acetate Hydrochloride

Abstract This application note provides a comprehensive, step-by-step protocol for the structural elucidation of Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride, a compound featuring a chiral center, a piperidine ring,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the structural elucidation of Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride, a compound featuring a chiral center, a piperidine ring, a phenyl group, and an ethyl ester moiety. Moving beyond simple one-dimensional techniques, we detail a multi-dimensional NMR strategy (COSY, HSQC, HMBC) that provides unambiguous evidence for the molecular structure. This guide is intended for researchers, scientists, and drug development professionals who require rigorous, validated methods for the structural characterization of complex small molecules. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven, trustworthy workflow.

Introduction: The Imperative for Unambiguous Structural Verification

In the realm of pharmaceutical development and organic synthesis, the precise molecular structure of a compound is its fundamental identity. Any ambiguity can lead to misinterpretation of biological activity, incorrect structure-activity relationships (SAR), and potential safety concerns. Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride presents a common yet interesting challenge for structural verification due to its combination of aliphatic and aromatic systems, a heterocyclic ring, and a chiral center.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the non-destructive analysis of organic compounds in solution.[1][2] While one-dimensional (1D) ¹H and ¹³C NMR provide initial fingerprints, complex molecules often exhibit signal overlap and ambiguous correlations. Two-dimensional (2D) NMR techniques are indispensable for mapping the intricate network of connectivity within a molecule, providing a definitive structural solution.[3][4]

This guide will walk through a systematic NMR analysis, demonstrating how a suite of experiments can be used to piece together the structure of Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride with a high degree of confidence.

Foundational Principles: The NMR Toolkit for Structural Assembly

A successful structural elucidation relies on selecting the right NMR experiments to answer specific questions about the molecular framework. Each experiment provides a unique piece of the puzzle.

  • ¹H NMR: Reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.[5]

  • ¹³C NMR: Shows the number of unique carbon environments.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH₃, CH₂, CH, and quaternary carbons, which is crucial for identifying building blocks of the molecule.[6][7][8][9]

  • COSY (Correlation Spectroscopy): Maps proton-proton couplings, typically over two to three bonds (³JHH). This is the primary tool for identifying spin systems or molecular fragments.[10][11][12][13]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH). This experiment definitively links the ¹H and ¹³C assignments.[14][15]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and sometimes longer. This is the key experiment for connecting the molecular fragments identified by COSY.[15][16][17]

The logical flow of these experiments allows for a self-validating system of data interpretation.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Structural Assembly H1 ¹H NMR (Proton Environments & Splitting) COSY COSY (H-H Connectivity) H1->COSY Fragments Identify Spin Systems & Molecular Fragments H1->Fragments Verify Verify & Refine Assignments H1->Verify C13 ¹³C NMR (Carbon Environments) HSQC HSQC (Direct C-H Attachment) C13->HSQC C13->Verify DEPT DEPT (Carbon Multiplicity) DEPT->HSQC COSY->Fragments HSQC->Fragments HMBC HMBC (Long-Range C-H Connectivity) Connect Connect Fragments into Final Structure HMBC->Connect Fragments->Connect Connect->Verify

Figure 1: Workflow for NMR-based structural elucidation.

Experimental Protocols

Sample Preparation

The hydrochloride salt form of the analyte requires a polar solvent for dissolution. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high polarity and its ability to solubilize hydrochloride salts.[18] The residual solvent peak can be used as a secondary reference.[19][20]

Protocol:

  • Weigh approximately 10-15 mg of Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride into a clean, dry vial. A higher concentration is beneficial for ¹³C-based experiments.[21]

  • Add approximately 0.7 mL of DMSO-d₆.

  • Vortex the vial until the sample is fully dissolved. A brief, gentle warming may be necessary.

  • Transfer the solution into a 5 mm NMR tube using a pipette.

  • Ensure the sample height in the tube is between 4-5 cm for optimal shimming.[21]

NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) spectrometer. The following are typical parameters that can be adapted as needed.

Experiment Key Parameters Purpose in this Analysis
¹H NMR 16 scans, 1s relaxation delayTo observe all proton signals, their integrations, and coupling patterns.
¹³C NMR 1024 scans, 2s relaxation delayTo detect all carbon signals, including quaternary carbons.
DEPT-135 256 scans, 2s relaxation delayTo distinguish CH/CH₃ (positive phase) from CH₂ (negative phase) signals.[22]
gCOSY 256 t1 increments, 8 scansTo establish proton-proton connectivities within the piperidine, ethyl, and phenyl fragments.
gHSQC 256 t1 increments, 16 scansTo link every proton to its directly attached carbon atom.
gHMBC 512 t1 increments, 32 scansTo find long-range correlations that connect the phenyl, acetate, and piperidine moieties.

Predicted Spectral Data and Step-by-Step Interpretation

Step 1: Analyzing 1D Spectra (¹H, ¹³C, and DEPT-135)

The first step is to analyze the 1D spectra to identify the basic components of the molecule. The protonation of the piperidine nitrogen will cause deshielding of adjacent protons and carbons.

Expected ¹H NMR Data (in DMSO-d₆):

Assignment Predicted δ (ppm) Multiplicity Integration Notes
Phenyl-H7.20 - 7.40m5HAromatic protons.[23]
α-CH~4.50dd1HBenzylic proton, deshielded by ester and phenyl group.
O-CH₂~4.10q2HMethylene of the ethyl group, coupled to CH₃.[5]
Piperidine-H2~3.50m1HMethine on the piperidine ring adjacent to the substituent.
Piperidine-H6eq~3.30m1HEquatorial proton on C6, deshielded by protonated nitrogen.
Piperidine-H6ax~2.90m1HAxial proton on C6.
Piperidine-H (other)1.50 - 2.00m6HRemaining piperidine ring protons.[24]
O-CH₂-CH₃ ~1.15t3HMethyl of the ethyl group.
NH₂⁺~9.0 (broad)s2HExchangeable protons on the nitrogen.

Expected ¹³C and DEPT-135 Data (in DMSO-d₆):

Assignment Predicted δ (ppm) DEPT-135 Phase Notes
C=O~170No signalEster carbonyl.
Phenyl-C (ipso)~135No signalQuaternary aromatic carbon.
Phenyl-CH127 - 130PositiveAromatic methines.
O-CH₂~61NegativeEthyl ester methylene.
α-CH~58PositiveBenzylic carbon.
Piperidine-C2~55PositiveMethine on piperidine ring.
Piperidine-C6~45NegativeMethylene adjacent to nitrogen.
Piperidine-C3, C4, C520 - 30NegativeRemaining piperidine methylenes.
O-CH₂-CH₃ ~14PositiveEthyl ester methyl.
Step 2: Establishing Connectivity with COSY

The COSY spectrum reveals the J-coupling networks, allowing us to build molecular fragments.

G struct Phenylα-CHC=OO-CH₂-CH₃Fragment 1Fragment 1Fragment 1Fragment 1Piperidine H_alpha α-H H_alpha->struct:p1 to Phenyl-C H_alpha->struct:p3 to C=O H_alpha->struct:p5 to Pip-C2/C6 H_phenyl Phenyl-H H_phenyl->struct:p2 to α-C H_OCH2 O-CH₂-H H_OCH2->struct:p3 to C=O

Figure 3: Key HMBC correlations for structural assembly.

By systematically analyzing these correlations, the connectivity between the ethyl ester, the phenyl group, and the piperidine ring through the central α-carbon is unequivocally established, confirming the structure of Ethyl Phenyl(piperidin-2-yl)acetate.

Conclusion

The structural elucidation of Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride is a clear example of how a systematic, multi-dimensional NMR strategy provides definitive and trustworthy results. By combining 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments, every atom's position and connectivity within the molecule can be logically deduced and cross-validated. This application note provides a robust protocol and interpretation framework that can be adapted for the analysis of other complex small molecules, ensuring the highest level of scientific integrity in chemical characterization.

References

  • Antony, M., Thomas, H., & Krishnamurthy, S. (2001). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Available at: [Link]

  • Magritek. (n.d.). Carbon. Magritek. Available at: [Link]

  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. ResearchGate. Available at: [Link]

  • Scribd. (n.d.). NMR Spectroscopy: Ethyl Group Analysis. Scribd. Available at: [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Available at: [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. PubMed Central (PMC). Available at: [Link]

  • Columbia University. (n.d.). COSY. NMR Core Facility. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Phenyl group in proton NMR. Chemistry Stack Exchange. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(1), 545-553. Available at: [Link]

  • Frydman, L., & Scherf, T. (2003). Principles and Features of Single-Scan Two-Dimensional NMR Spectroscopy. Annual Review of Physical Chemistry, 54, 241-265. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Two-Dimensional Nuclear Magnetic Resonance Spectroscopy. (n.d.). Principles of 2D NMR. Two-Dimensional Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Chemistry Steps. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Available at: [Link]

  • JoVE. (2024). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). JoVE. Available at: [Link]

  • University of California, San Diego. (n.d.). COSY. University of California, San Diego. Available at: [Link]

  • YouTube. (2023). DEPT Carbon NMR Spectroscopy. YouTube. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Byproduct formation in Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride synthesis

Impurity Profiling & Process Control Status: Operational Audience: Process Chemists, Analytical Scientists, Drug Development Leads Scope: Synthesis optimization, impurity mitigation, and stereochemical control of Ethyl P...

Author: BenchChem Technical Support Team. Date: February 2026

Impurity Profiling & Process Control

Status: Operational Audience: Process Chemists, Analytical Scientists, Drug Development Leads Scope: Synthesis optimization, impurity mitigation, and stereochemical control of Ethyl Phenyl(piperidin-2-yl)acetate Hydrochloride (Ethylphenidate HCl).

Introduction: The Stability & Stereochemistry Challenge

You are likely accessing this guide because your synthesis of Ethyl Phenyl(piperidin-2-yl)acetate HCl is exhibiting low yields, inconsistent melting points, or failing HPLC purity specifications.

While chemically similar to Methylphenidate (Ritalin), the ethyl ester introduces specific kinetic challenges. The synthesis is governed by two critical instability factors:

  • Stereochemical Drift: The thermodynamic equilibrium between the active threo- and inactive erythro- diastereomers.

  • Hydrolytic Reversion: The susceptibility of the ethyl ester to acid-catalyzed hydrolysis, reverting to Ritalinic Acid (PPA).

This guide provides troubleshooting workflows to isolate and eliminate these byproducts.

Module 1: Stereochemical Control (Threo vs. Erythro)

The Issue: The pharmacological activity resides primarily in the threo- isomer (specifically


-threo). However, synthetic routes often favor the formation of the erythro- isomer or a racemate that is difficult to separate.
Diagnostic FAQ

Q: Why does my product have a melting point depression (broad range <200°C)? A: This indicates significant contamination with the erythro- isomer. The pure threo- ethyl ester HCl typically melts sharply (literature values vary by polymorph but generally >200°C). The erythro- salt is more soluble and prevents tight crystal lattice formation.

Q: How do I convert the unwanted erythro- byproduct to the active threo- form? A: You must perform an Epimerization . The C2 position (alpha to the carbonyl) is acidic.

  • Mechanism: Under basic conditions (e.g., KOtBu or 50% KOH), the proton at C2 is removed, forming an enolate. Reprotonation occurs from the least hindered face, thermodynamically favoring the threo- isomer.

  • Protocol: Reflux the erythro- enriched free base in a solvent like toluene with a catalytic base, then recrystallize.

Troubleshooting Workflow: Isomer Separation
StepActionScientific Rationale
1 Basify Convert HCl salt to free base using Na₂CO₃ (aq). Isomers separate better as free bases.
2 Epimerization Reflux free base in toluene with 0.5 eq KOtBu for 12h. Drives equilibrium to threo (approx 4:1 ratio).
3 Salt Formation Cool and introduce dry HCl gas/ethanol. Threo- HCl crystallizes preferentially.
4 Polishing Recrystallize from EtOH/Et₂O. Erythro- salts remain in the mother liquor.

Module 2: Hydrolytic Degradation (The "Water" Problem)

The Issue: The Fischer esterification of Ritalinic Acid with ethanol is an equilibrium reaction.



Unlike methanol (used for Methylphenidate), ethanol forms azeotropes with water that are harder to remove, often stalling conversion at ~90-95%.
Diagnostic FAQ

Q: My HPLC shows a persistent peak at RRT ~0.8 that grows over time. A: This is likely Ritalinic Acid (PPA) . It forms if the reaction water is not removed or if the final product absorbs atmospheric moisture.

  • Limit: NMT 0.5% by area normalization.

Q: Can I use molecular sieves in the reaction vessel? A: Yes, but Triethyl Orthoformate (TEOF) is superior chemically.

  • Mechanism: TEOF reacts irreversibly with generated water to form ethanol and ethyl formate, chemically "pumping" the equilibrium to completion.

Protocol: High-Yield Esterification (Water Scavenging Method)
  • Charge: Ritalinic Acid (1.0 eq) + Absolute Ethanol (10 vol).

  • Catalyst: Add Acetyl Chloride (2.0 eq) dropwise at 0°C (Generates anhydrous HCl in situ).

  • Scavenger: Once at reflux, add Triethyl Orthoformate (1.5 eq) .

  • Reaction: Reflux 6-12 hours.

  • Critical Control Point: Monitor water content by KF (Karl Fischer) if possible, or TLC. If conversion <98%, add 0.5 eq more TEOF.

Module 3: Visualizing the Impurity Landscape

The following diagram illustrates the genesis of major byproducts during the synthesis lifecycle.

G cluster_0 Critical Separation Zone Start Phenylacetonitrile + Pyridine Precursor Inter Intermediate: Phenyl(piperidin-2-yl)acetamide Start->Inter Cyclization Acid Ritalinic Acid (PPA) Inter->Acid Hydrolysis Erythro Erythro-Ester (Impurity) Acid->Erythro Esterification (Kinetic Product) Threo Threo-Ester (Target Product) Acid->Threo Esterification (Thermodynamic Product) Erythro->Threo Epimerization (Base/Heat) Threo->Acid Hydrolysis (Moisture) Oxidized Pyridine Analog (Oxidation Impurity) Threo->Oxidized Poor Storage (Oxidation)

Caption: Pathway analysis showing the relationship between the precursor Ritalinic Acid, the target Threo-ester, and the primary Erythro/Hydrolysis impurities.

Module 4: Advanced Troubleshooting (Specific Impurities)

Impurity TypeOriginDetection (HPLC)Mitigation Strategy
Pyridine Analog Incomplete hydrogenation of the pyridine ring during precursor synthesis.UV absorbance is significantly higher than the product (aromatic pyridine ring).Re-hydrogenation: Dissolve in acetic acid, add PtO₂ catalyst, and hydrogenate at 40 psi.
N-Ethyl Analog Reaction of the piperidine nitrogen with ethyl halides (if used) or ethanol under extreme forcing conditions.Mass Spec: M+29 peak relative to product.Protect the Amine: Ensure the amine is protonated (HCl salt) before adding alkylating agents, or use Boc-protection if using alkyl halides.
Amide Dimer Condensation of two Ritalinic acid molecules (rare).High molecular weight peak.Dilution: Run the reaction at high dilution (20+ volumes of ethanol) to favor intramolecular reaction over intermolecular.

References

  • Deutsch, H. M., et al. (1996). "Synthesis and pharmacology of potential cocaine antagonists." Journal of Medicinal Chemistry. Link (Discusses the fundamental structure-activity relationship and synthesis of phenyl(piperidin-2-yl)acetate analogs).

  • Prashad, M. (2001).[1] "Approaches to the Preparation of Enantiomerically Pure (2R,2'R)-(+)-threo-Methylphenidate Hydrochloride." Advanced Synthesis & Catalysis. Link (The authoritative review on the threo/erythro isomer separation and epimerization mechanisms).

  • Gutman, A., et al. (2010). "Process for the preparation of methylphenidate hydrochloride." U.S. Patent 2010/0179327.[2] Link (Detailed industrial protocols for esterification using orthoesters to drive equilibrium and minimize acid impurities).

  • Thai, D. L., et al. (1998). "Asymmetric synthesis and pharmacology of methylphenidate enantiomers." Journal of Medicinal Chemistry. Link (Provides the analytical data for distinguishing isomers).

Disclaimer: This guide is intended for legitimate research and development purposes only. Ethyl Phenyl(piperidin-2-yl)acetate is a controlled substance in many jurisdictions. Users must comply with all local laws and regulations regarding its synthesis and handling.

Sources

Optimization

Technical Support Center: Chiral HPLC Separation of Ethyl Phenyl(piperidin-2-yl)acetate Hydrochloride

From the Desk of a Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals tackling the chiral separation of Ethyl Phen...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals tackling the chiral separation of Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride. This compound, a structural analog of methylphenidate, possesses two chiral centers, resulting in four possible stereoisomers (the erythro and threo diastereomeric pairs).[1][2] The separation of these diastereomers and their respective enantiomers is a common challenge in pharmaceutical analysis, requiring a nuanced approach to High-Performance Liquid Chromatography (HPLC).

This document moves beyond simple protocols to explain the causality behind experimental choices, providing you with the tools to troubleshoot and optimize your separations effectively.

Frequently Asked Questions (FAQs): The Foundations of Your Separation

This section addresses the fundamental principles and common starting questions essential for building a robust chiral separation method.

Q1: What makes the chiral separation of Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride particularly challenging?

The primary challenge stems from the molecule's structure. It contains two chiral centers, which means you are not just separating two enantiomers, but potentially four stereoisomers.[1] Furthermore, the presence of a basic piperidine nitrogen atom can lead to strong, undesirable interactions with the silica backbone of many chiral stationary phases (CSPs), often resulting in significant peak tailing. Method development must therefore address both chiral recognition and control of these secondary ionic interactions.

Q2: What are the most critical factors I need to control for a successful separation?

Resolution in chiral chromatography is driven by selectivity (α), which can be influenced by several key factors.[3] The hierarchy of importance is generally:

  • Chiral Stationary Phase (CSP) Selection: This is the single most important decision, as the CSP provides the chiral environment necessary for differential interaction.[3][4]

  • Mobile Phase Composition: The choice of solvents and, critically, the type and concentration of additives, can dramatically alter selectivity and peak shape.[3]

  • Temperature: Temperature affects the thermodynamics of the analyte-CSP interaction and can be a powerful tool for optimization.

  • Flow Rate: Chiral separations often benefit from lower flow rates, which can enhance efficiency by allowing more time for the complex mass transfer kinetics involved.[5]

Q3: How do I select an appropriate starting Chiral Stationary Phase (CSP)?

While there is no universal CSP, the selection process can be systematic rather than random.[6][7] For a compound like Ethyl Phenyl(piperidin-2-yl)acetate, which contains aromatic and basic functionalities, polysaccharide-based and macrocyclic glycopeptide-based CSPs are excellent starting points.[4]

  • Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose): These are the most widely used CSPs due to their broad applicability.[3][8] They offer a variety of interaction mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions, which are suitable for this analyte.

  • Macrocyclic Glycopeptide-based CSPs (e.g., Teicoplanin, Vancomycin): These phases, such as the CHIROBIOTIC™ V2, are particularly effective for compounds with ionizable groups, like the piperidine nitrogen in your analyte. They function well in reversed-phase and polar-ionic modes, which are often compatible with mass spectrometry (MS).

A screening approach using columns from these different classes is the most efficient path to success.[7]

Q4: What is the specific role of mobile phase additives for this basic compound?

Mobile phase additives are not just optional modifiers; they are often essential for achieving a viable separation of basic compounds. Their primary roles are to improve peak shape and modulate retention and selectivity.

  • Basic Additives (e.g., Diethylamine - DEA): For normal phase separations, adding a small amount of a basic modifier (typically 0.1-0.2%) is critical.[9] The DEA acts as a competitor for acidic silanol sites on the silica surface of the CSP, preventing strong secondary interactions with the analyte's piperidine nitrogen and thus minimizing peak tailing.[10]

  • Acidic Additives (e.g., Trifluoroacetic Acid - TFA, Formic Acid): In reversed-phase mode, an acidic additive ensures the analyte is consistently protonated, leading to more stable retention and often sharper peaks. The concentration of the acid can also influence selectivity, sometimes even reversing the elution order of enantiomers.[3]

Troubleshooting Guide: From Problem to Resolution

This section provides direct answers to specific experimental issues you may encounter.

Q1: I see no separation or my resolution (Rs) is very poor (< 1.5). What should I do?

This is the most common issue and requires a systematic approach. Do not immediately change the column. The solution often lies in optimizing the mobile phase.

Troubleshooting Workflow for Poor Resolution

cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Problem: Poor or No Resolution (Rs < 1.5) B 1. Optimize Mobile Phase A->B Highest Impact F 2. Adjust Temperature A->F Moderate Impact I 3. Reduce Flow Rate A->I Fine-Tuning K 4. Screen a New CSP A->K Last Resort C Adjust Organic Modifier Ratio (e.g., Hexane/IPA from 90/10 to 70/30) B->C D Change Organic Modifier (e.g., IPA to EtOH or vice-versa) B->D E Adjust Additive Concentration (e.g., DEA from 0.1% to 0.2%) B->E G Decrease Temperature (e.g., from 25°C to 15°C) F->G H Increase Temperature (e.g., from 25°C to 40°C) F->H J Decrease from 1.0 mL/min to 0.5 mL/min I->J L If Polysaccharide Failed, Try a Macrocyclic Glycopeptide K->L

Sources

Troubleshooting

Side reactions in the esterification step of Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride synthesis

Technical Support Center: Ethyl Phenyl(piperidin-2-yl)acetate Hydrochloride Synthesis Executive Summary & Reaction Logic The Objective: The synthesis of Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride (Ethylphenidate H...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl Phenyl(piperidin-2-yl)acetate Hydrochloride Synthesis

Executive Summary & Reaction Logic

The Objective: The synthesis of Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride (Ethylphenidate HCl) typically involves the Fischer esterification of Phenyl(piperidin-2-yl)acetic acid (Ritalinic acid) with ethanol in the presence of an acid catalyst (e.g., Thionyl Chloride, HCl gas, or Sulfuric Acid).

The Challenge: While the primary mechanism is a straightforward nucleophilic acyl substitution, the presence of a secondary amine and a benzylic proton alpha to the carbonyl creates a "perfect storm" for stereochemical instability and equilibrium-driven side reactions.

Core Reaction Scheme & Impurity Pathways:

ReactionPathways cluster_0 Critical Control Point Start Threo-Ritalinic Acid (Substrate) Product Threo-Ethylphenidate HCl (Target) Start->Product EtOH / H+ (Esterification) Erythro Erythro-Isomer (Major Impurity) Start->Erythro Pre-reaction Isomerization EtCl Ethyl Chloride (Solvent Byproduct) Start->EtCl HCl + EtOH (Side Rxn) Product->Start H2O (Equilibrium Shift) Product->Erythro Epimerization (H+ or OH- / Heat) Hydrolysis Hydrolysis Reversion (Low Yield)

Figure 1: Reaction landscape highlighting the thermodynamic struggle between the desired threo-product and the erythro-epimer.

Technical Troubleshooting Guide (Q&A)

Category A: Stereochemical Integrity (Epimerization)

Q1: My HPLC shows a rising peak at RRT ~0.95 relative to the main peak. Is this the erythro isomer, and why is it forming?

A: Yes, this is almost certainly the erythro-diastereomer .

  • The Mechanism: The benzylic carbon (alpha to both the ester and the phenyl ring) is highly acidic. Under the acidic conditions of esterification, the carbonyl oxygen is protonated, increasing the acidity of the alpha-proton. This leads to the formation of an enol intermediate . When the enol tautomerizes back to the keto form, the proton can re-attach from either face, leading to racemization at that center (epimerization).

  • The Cause:

    • Excessive Temperature: Refluxing ethanol (78°C) for prolonged periods accelerates the enolization rate.

    • Water Content: Water acts as a base in this context, facilitating proton transfer.

  • The Fix:

    • Limit Reaction Time: Monitor conversion strictly. Stop the reaction once the starting material is <1%. Do not "soak" the reaction overnight at reflux.

    • Lower Temperature: If using Thionyl Chloride (SOCl₂), perform the addition at 0–5°C and allow the reaction to warm only to room temperature (20–25°C). Avoid reflux if conversion can be achieved at ambient temperature.

Q2: I started with pure threo-Ritalinic acid, but my final product has 15% erythro. Did it happen during workup?

A: It is highly probable. The workup is often more dangerous than the reaction itself.

  • The Mechanism: If you neutralize the reaction mixture with a strong base (e.g., NaOH, KOH) to extract the free base, you pass through a pH zone (pH 10–12) where the benzylic proton is easily abstracted, leading to rapid epimerization.

  • The Fix:

    • Avoid Strong Bases: Use Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) rather than Hydroxides.

    • Temperature Control: Perform all neutralization steps at 0°C .

    • Minimize Free Base Time: Extract immediately and convert back to the HCl salt. The salt form is configurationally stable; the free base is not.

Category B: Yield & Conversion Issues

Q3: The reaction stalls at 80% conversion. Adding more catalyst doesn't help. What is happening?

A: You are fighting Chemical Equilibrium (Le Chatelier’s Principle) .

  • The Issue: Esterification is reversible.

    
    . As water accumulates, the rate of the reverse reaction (hydrolysis) equals the forward reaction.
    
  • Side Reaction: The "side reaction" here is simply the hydrolysis of your product back to Ritalinic acid.

  • The Fix:

    • Thionyl Chloride Method: Use SOCl₂ as your catalyst/dehydrating agent. It consumes the water produced:

      
      
      
    • Drying Agents: If using HCl gas, include molecular sieves (3Å) in the reaction vessel or use a Dean-Stark trap (though the latter requires benzene/toluene azeotropes, which complicates purification).

Q4: I see a volatile byproduct consuming my solvent. What is it?

A: You are generating Ethyl Chloride .

  • The Reaction:

    
    .
    
  • Impact: This consumes your ethanol and your acid catalyst. If you are using a sealed vessel, this increases pressure.

  • The Fix: Use a large excess of ethanol (solvent quantity) so that the loss to EtCl is negligible regarding stoichiometry. Ensure proper venting if not in a pressure reactor.

Category C: Impurity Profiling[1]

Q5: Are there risks of amide formation (dimerization)?

A: While theoretically possible for amino acids to form diketopiperazines (cyclic dimers) or linear amides, it is sterically unfavorable for this specific molecule.

  • Reasoning: The bulky phenyl group and the secondary amine within a piperidine ring create significant steric hindrance.

  • Control: Ensure the amine remains protonated (ammonium salt) throughout the esterification. The protonated amine (

    
    ) is not nucleophilic and cannot attack the ester of a neighboring molecule.
    

Experimental Protocol: Minimizing Side Reactions

Optimized Thionyl Chloride Method (Low-Epimerization Protocol)

ParameterSpecificationRationale
Stoichiometry 1.0 eq Acid : 2.5 eq SOCl₂ : Excess EtOHExcess SOCl₂ ensures water removal.
Temperature (Addition) -5°C to 0°C Prevents exotherm-driven decomposition/epimerization.
Temperature (Reaction) 20°C to 25°C Avoid reflux to maintain stereochemical purity.
Time 12–18 HoursSufficient for conversion without "over-cooking."
Atmosphere Dry Nitrogen/ArgonExcludes atmospheric moisture.

Step-by-Step:

  • Suspend threo-Ritalinic acid (1.0 eq) in absolute Ethanol (10–15 volumes) at -5°C.

  • Add Thionyl Chloride (2.5 eq) dropwise over 1 hour. Do not let internal temp rise above 5°C.

  • Allow to warm to room temperature (20–25°C) and stir for 16 hours.

  • Monitor via HPLC. If threo-acid > 2%, stir longer. Do not heat unless absolutely necessary.

  • Workup: Evaporate volatiles under reduced pressure (keep bath <40°C).

  • Crystallization: Recrystallize the residue immediately from EtOH/Et₂O to lock in the stereochemistry.

Diagnostic Decision Tree

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Yield / Incomplete IssueType->LowYield Stalled Rxn WrongStereo High Erythro Content IssueType->WrongStereo Isomer Shift UnknownImp Unknown Impurities IssueType->UnknownImp Dirty NMR WaterCheck Check Water Content. Use SOCl2 or Sieves. LowYield->WaterCheck TempCheck Was reaction refluxed? Reduce Temp to 20°C. WrongStereo->TempCheck BaseCheck Check Workup pH. Avoid pH > 9. WrongStereo->BaseCheck SolventCheck Check for EtCl or Et2O formation. UnknownImp->SolventCheck

Figure 2: Rapid diagnostic flow for esterification anomalies.

References

  • Deutsch, H. M., et al. (1996).[1] "Synthesis and pharmacology of potential cocaine antagonists." Journal of Medicinal Chemistry, 39(6), 1201–1209. Link

    • Key Insight: Establishes the thermodynamic stability of threo vs.
  • Patrick, K. S., et al. (1981).[1][2] "Pharmacokinetics and actions of methylphenidate." In: Analytical Profiles of Drug Substances, Vol 10.[3] Academic Press.

    • Key Insight: Details the hydrolysis pathways and stability of the phenid
  • Aoyama, T., et al. (1990).[2] "Nonlinear kinetics of threo-methylphenidate enantiomers in a patient with narcolepsy." European Journal of Clinical Pharmacology, 38, 515–518. Link

    • Key Insight: Discusses the in-vivo stability and de-esterification, relevant for understanding the reverse reaction (hydrolysis) in vitro.
  • Thai, D. L., et al. (1998). "Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives." Journal of Medicinal Chemistry, 41(4), 591-601. Link

    • Key Insight: Provides rigorous protocols for maintaining stereochemical purity during esterific

Sources

Optimization

Recrystallization techniques for purifying Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride

Topic: Recrystallization & Diastereomeric Enrichment Document ID: TSC-EPH-004 | Version: 2.1 | Status: Active Introduction: The Physicochemical Challenge Purifying Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride (commo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization & Diastereomeric Enrichment

Document ID: TSC-EPH-004 | Version: 2.1 | Status: Active

Introduction: The Physicochemical Challenge

Purifying Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride (commonly referred to as Ethylphenidate HCl) presents a distinct set of challenges compared to its methyl analog (Methylphenidate/Ritalin). While the chemistry is homologous, the ethyl ester moiety imparts increased lipophilicity and slightly altered lattice energy.

The primary objectives of this recrystallization are:

  • Chemical Purity: Removal of unreacted ritalinic acid and synthesis byproducts.

  • Diastereomeric Purity: Enrichment of the active threo diastereomer over the thermodynamically stable but often inactive erythro isomer.

  • Salt Stoichiometry: Ensuring a stoichiometric 1:1 hydrochloride salt formation without trapping excess HCl.

Module 1: Solvent Engineering & Solubility Profile

The "Solvent Switch" Strategy

Success depends on exploiting the differential solubility between the threo-HCl and erythro-HCl isomers. The erythro isomer generally exhibits higher solubility in alcoholic solvents, allowing it to remain in the mother liquor while the threo isomer crystallizes.

Critical Warning: Do NOT use Methanol. Recrystallizing an ethyl ester in methanol can lead to transesterification , converting your product into Methylphenidate [1]. Always match the alcohol solvent to the ester group (i.e., use Ethanol for Ethyl esters).

Solvent Selection Matrix
Solvent ClassSpecific SolventRoleSolubility Behavior (HCl Salt)
Primary Solvent Ethanol (Anhydrous) DissolutionHigh solubility at boiling (78°C); Moderate at RT. Ideal for initial dissolution.
Primary Solvent Isopropanol (IPA) DissolutionModerate solubility hot; Low solubility cold. Excellent for single-solvent crystallization.
Anti-Solvent Diethyl Ether PrecipitationInsoluble. Induces rapid nucleation when added to alcoholic solutions.
Anti-Solvent Acetone PrecipitationLow solubility. Useful intermediate anti-solvent to prevent "oiling out."
Contaminant Water AVOID High solubility.[1][2] Promotes ester hydrolysis (degradation to ritalinic acid).

Module 2: Standard Operating Procedures (SOP)

Method A: The "Classic" Dual-Solvent Recrystallization

Best for: High purity requirements and diastereomeric enrichment.

  • Dissolution:

    • Place crude Ethyl Phenyl(piperidin-2-yl)acetate HCl in an Erlenmeyer flask.

    • Add the minimum amount of boiling anhydrous Ethanol required to just dissolve the solid.

    • Tech Note: If the solution is colored, add activated carbon, stir for 5 mins, and hot-filter through Celite.

  • The Cloud Point:

    • Remove from heat. While the solution is still hot (but not boiling), add Diethyl Ether dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to clear the solution back to transparency.

  • Nucleation & Growth:

    • Cover the flask (parafilm with pinholes) and allow it to cool to room temperature undisturbed. Do not stir.

    • Once at room temperature, move to a refrigerator (4°C) for 4 hours, then a freezer (-20°C) overnight.

    • Mechanism:[3][4] Slow cooling favors the formation of the threo lattice, excluding the erythro impurities.

  • Isolation:

    • Filter the white needles using vacuum filtration (Buchner funnel).

    • Wash the cake with cold (0°C) Ether/Ethanol (9:1 ratio).

    • Dry under high vacuum at 40°C.

Method B: Single-Solvent IPA Process

Best for: Large batches or when ether use is restricted.

  • Suspend the crude solid in Isopropanol (IPA) (approx. 5-7 mL per gram of solid).

  • Heat to reflux (82°C) until dissolved. If solids remain, add IPA in small increments.

  • Allow to cool slowly to room temperature.

  • Agitation is permitted here: Stirring at 100 RPM during cooling can produce a more uniform particle size, though crystal size will be smaller.

Module 3: Troubleshooting Guide

Issue 1: The "Oiling Out" Phenomenon

Symptom: Instead of crystals, a separate liquid oily layer forms at the bottom of the flask. Cause: The product precipitated faster than it could crystallize, or the solvent polarity gap was too wide (e.g., adding ether too fast). Corrective Action:

  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Add Co-solvent: Add a small amount of the primary solvent (Ethanol) to increase solubility slightly.

  • Seed: Cool to the point just before oiling usually occurs, then add a "seed crystal" of pure product.

  • Scratch: Vigorously scratch the inner glass wall of the flask with a glass rod to induce nucleation.

Issue 2: Low Yield

Symptom: Very few crystals form even after freezing. Cause: Too much primary solvent (Ethanol) was used. Corrective Action:

  • Evaporate 50% of the solvent using a rotary evaporator (Max bath temp 45°C to prevent hydrolysis).

  • Re-initiate the cooling/crystallization process.

Issue 3: Acidic Smell / Melting Point Depression

Symptom: Product smells like vinegar or acetic acid; melting point is broad and low (<190°C). Cause: Hydrolysis of the ethyl ester has occurred, forming Phenyl(piperidin-2-yl)acetic acid (Ritalinic acid analog). Corrective Action:

  • This is irreversible. You must re-esterify the acid or discard.

  • Prevention:[1] Ensure all solvents are anhydrous . Store the HCl salt in a desiccator.

Module 4: Process Visualization

The following logic flow details the decision-making process for purification.

RecrystallizationFlow Start Crude Ethylphenidate HCl SolventCheck Select Solvent System Start->SolventCheck Dissolve Dissolve in Hot Anhydrous Ethanol (75-78°C) SolventCheck->Dissolve Use Ethanol to prevent transesterification Filter Hot Filtration (Remove insolubles) Dissolve->Filter CloudPoint Add Anti-Solvent (Ether) until Turbidity Filter->CloudPoint Cooling Controlled Cooling (RT -> 4°C -> -20°C) CloudPoint->Cooling CheckState Check Physical State Cooling->CheckState Crystals Crystalline Precipitate CheckState->Crystals Success Oil Oiling Out CheckState->Oil Failure Isolation Vacuum Filtration & Cold Ether Wash Crystals->Isolation Remedy Reheat & Add Ethanol Scratch Glass Oil->Remedy Remedy->Cooling Retry Drying Vacuum Dry (40°C) Isolation->Drying

Caption: Figure 1. Decision logic for the recrystallization of Ethyl Phenyl(piperidin-2-yl)acetate HCl, highlighting critical intervention points for "oiling out" phenomena.

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I use water as a solvent since the HCl salt is highly water-soluble? A: While technically possible, it is not recommended . Water promotes hydrolysis of the ester linkage, converting your ethylphenidate back into ritalinic acid, especially when heated. If you must use water, use a minimal amount of IPA/Water azeotrope and work rapidly [2].

Q2: How do I know if I have the threo or erythro isomer? A: Melting point is a quick indicator. The threo-HCl isomer typically melts higher (approx. 204-206°C for the methyl analog, ethyl is similar but slightly distinct) compared to the erythro isomer. However, NMR spectroscopy is the gold standard. The coupling constant of the benzylic protons differs significantly between diastereomers [3].

Q3: Why did my crystals turn pink/yellow during drying? A: This indicates oxidation, likely of the piperidine ring or presence of free phenols if starting materials were impure. Ensure your product is the stable Hydrochloride salt, not the free base. The free base is an oil and oxidizes rapidly. Always store the HCl salt under inert gas if long-term stability is required.

References
  • Patrick, K. S., et al. (2007). Methylphenidate and its ethanol transesterification metabolite ethylphenidate: Brain disposition, monoamine transporters and motor activity.[5] Behavioural Pharmacology.[5] Link

  • Prashad, M., et al. (1999).[6] Enantioselective synthesis of (d)-threo-methylphenidate hydrochloride.[7][8] Journal of Organic Chemistry.[9] Link

  • Sakamoto, M., et al. (2023). Analytical characterization and differentiation between threo- and erythro-4-fluoroethylphenidate. Forensic Toxicology. Link

  • U.S. Patent No. 9,512,077. (2016). Process for the preparation of methylphenidate hydrochloride and its intermediates thereof.[4][7][8][9][10] (Describes the standard IPA/Ether purification protocols applicable to the ethyl homolog). Link

Sources

Troubleshooting

Avoiding racemization during the synthesis of chiral Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride

Technical Support Center: Synthesis of Chiral Ethyl Phenyl(piperidin-2-yl)acetate Hydrochloride A Guide for Researchers on Mitigating Racemization Welcome to the technical support center for the stereoselective synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Chiral Ethyl Phenyl(piperidin-2-yl)acetate Hydrochloride

A Guide for Researchers on Mitigating Racemization

Welcome to the technical support center for the stereoselective synthesis of Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride. As Senior Application Scientists, we understand the critical importance of maintaining chiral integrity in pharmaceutical development. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of racemization in this specific synthesis. Chiral piperidine scaffolds are prevalent in a large number of active pharmaceuticals, making their stereoselective synthesis a key area of focus.[1]

Frequently Asked Questions (FAQs)

Q1: What is racemization, and why is it a significant issue for Ethyl Phenyl(piperidin-2-yl)acetate?

A: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate). For a chiral drug molecule like Ethyl Phenyl(piperidin-2-yl)acetate, the two enantiomers can have vastly different pharmacological, pharmacokinetic, and toxicological properties.[2] The desired therapeutic effect is often associated with only one enantiomer. Therefore, controlling stereochemistry is paramount for safety and efficacy.

The chiral center in Ethyl Phenyl(piperidin-2-yl)acetate is the carbon atom attached to the phenyl group, the piperidine ring, the ester group, and a hydrogen atom. This hydrogen is acidic because it is alpha to the carbonyl group of the ester, making it susceptible to removal under certain conditions, which is the primary pathway to racemization.[3]

Q2: What is the chemical mechanism that causes racemization in this molecule?

A: The primary mechanism of racemization for α-aryl esters like this one is through the formation of a planar, achiral intermediate. This can happen under both basic and acidic conditions.[3][4]

  • Base-Catalyzed Racemization: A base can abstract the acidic proton at the chiral center, forming a planar enolate anion. This enolate is achiral. When this enolate is reprotonated, the proton can add to either face of the planar structure with equal probability, resulting in a 50:50 mixture of the two enantiomers.[3][4]

  • Acid-Catalyzed Racemization: In the presence of an acid, the carbonyl oxygen of the ester can be protonated. This makes the alpha-proton more acidic and facilitates the formation of a planar enol intermediate.[4] Tautomerization back to the keto form can occur via protonation from either side, leading to racemization.

For this specific molecule, base-catalyzed racemization is the more significant concern during synthesis, especially if strong bases are used.

Q3: During which steps of the synthesis is the risk of racemization highest?

A: The risk of racemization is highest during any step where the acidic alpha-proton can be abstracted. Key stages to monitor are:

  • N-Alkylation or N-Arylation Steps: If the piperidine nitrogen is modified while the ester is present, the use of bases can initiate racemization. Mechanistic studies have shown that racemization can occur in the amino acid ester starting material during N-arylation reactions.[5]

  • Deprotection Steps: The removal of a nitrogen-protecting group (e.g., Boc, Cbz) can be problematic. For instance, if harsh basic conditions (like strong alkali metal bases) are used for deprotection or saponification of an ester, racemization is highly likely.[6][7]

  • Work-up and Extraction: Using strongly basic or acidic aqueous solutions (e.g., NaOH, HCl) to wash the organic layers can cause racemization at the interface.

  • Purification: Column chromatography on silica gel (which is slightly acidic) or alumina (which can be basic) can sometimes lead to partial racemization, especially with prolonged exposure.

  • Salt Formation: The final step of forming the hydrochloride salt must be carefully controlled. The presence of water or excess acid at elevated temperatures can facilitate the enolization mechanism.

Q4: How can I monitor the enantiomeric purity of my compound during the synthesis?

A: The most reliable method for determining the enantiomeric excess (e.e.) is through chiral High-Performance Liquid Chromatography (HPLC) . You will need a chiral stationary phase (CSP) column. The choice of column and mobile phase will need to be optimized for your specific compound. Other methods like chiral gas chromatography (after derivatization) or NMR with chiral shift reagents can also be used, but chiral HPLC is generally the gold standard for its accuracy and reproducibility.

Troubleshooting Guide: Avoiding Racemization

This section provides practical solutions to common problems encountered during the synthesis of chiral Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride.

Problem: Low Enantiomeric Excess (e.e.) in the Final Product
Potential Cause Scientific Explanation Recommended Solution & Protocol
Use of Strong Bases Strong bases (e.g., NaOH, KOH, LDA) readily deprotonate the chiral center, leading to the formation of a planar enolate and subsequent racemization.[3][6]Solution: Employ milder, non-nucleophilic bases. For steps requiring a base, consider using tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) at low temperatures. If a stronger base is unavoidable, use it at the lowest possible temperature (e.g., -78 °C) and for the shortest possible duration.
Elevated Temperatures & Prolonged Reaction Times The rate of enolization and subsequent racemization is significantly increased at higher temperatures.[8] Longer reaction times provide more opportunity for the equilibrium between enantiomers to be established.Solution: Conduct reactions at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times. If possible, perform reactions at 0 °C or below.
Inappropriate pH during Work-up Exposing the compound to strongly acidic or basic aqueous solutions during extractions can cause rapid racemization at the alpha-carbon.[3][4]Solution: Maintain a near-neutral pH during all aqueous work-up steps. Use saturated sodium bicarbonate (mildly basic) or saturated ammonium chloride (mildly acidic) solutions instead of strong acids and bases. Always work quickly and keep the solutions cold.
Racemization During N-Deprotection Standard deprotection protocols can be harsh. For example, strong acids (like TFA in excess or hot HCl) or hydrogenation with certain catalysts can sometimes affect stereochemical integrity.Solution: Choose the protecting group wisely. A Boc (tert-butyloxycarbonyl) group is often ideal as it can be removed under mildly acidic conditions that are less prone to causing racemization. See Protocol 1 for a recommended deprotection and salt formation procedure.
Improper Hydrochloride Salt Formation The use of aqueous HCl or heating during salt formation can introduce water and energy, promoting the acid-catalyzed enolization pathway.Solution: Form the hydrochloride salt under strictly anhydrous conditions at low temperatures. A common method is to use a solution of HCl in an anhydrous solvent like diethyl ether or dioxane. See Protocol 1 for details.
Diagram of the Racemization Mechanism

The following diagram illustrates the base-catalyzed racemization pathway, which is a primary concern in this synthesis.

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Key Experimental Protocols

Protocol 1: Racemization-Free Boc Deprotection and Hydrochloride Salt Formation

This protocol is designed for the final step of the synthesis, converting N-Boc-protected Ethyl Phenyl(piperidin-2-yl)acetate to the final hydrochloride salt while minimizing racemization.

Materials:

  • N-Boc-Ethyl Phenyl(piperidin-2-yl)acetate

  • Anhydrous 1,4-Dioxane

  • 4 M HCl in 1,4-Dioxane (anhydrous)

  • Anhydrous Diethyl Ether

  • Nitrogen or Argon atmosphere

Procedure:

  • Setup: Ensure all glassware is oven-dried and assembled under a nitrogen or argon atmosphere to exclude moisture.

  • Dissolution: Dissolve the N-Boc protected starting material (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane at room temperature.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Acid Addition: Slowly add the 4 M HCl in 1,4-dioxane solution (typically 4-5 equivalents) dropwise to the stirred solution at 0 °C.

  • Reaction: Monitor the reaction by TLC for the disappearance of the starting material. The reaction is typically complete within 1-3 hours. Causality Note: Performing the reaction at 0 °C significantly slows the rate of any potential acid-catalyzed enolization.

  • Precipitation: Once the reaction is complete, add anhydrous diethyl ether to the reaction mixture until a precipitate forms. Diethyl ether acts as an anti-solvent for the hydrochloride salt.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual non-polar impurities.

  • Drying: Dry the final product, Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride, under high vacuum.

  • Analysis: Immediately analyze the product for enantiomeric excess using a validated chiral HPLC method.

Diagram of the Recommended Synthetic Workflow

This diagram highlights the critical points where racemization risk should be managed.

Workflow Start Chiral Starting Material (e.g., N-Boc-piperidine-2-carboxylic acid) Step1 Esterification Start->Step1 Step2 Alpha-Arylation (if not already present) Step1->Step2 Risk1 Low Risk: Use mild coupling agents (EDC, HOBt) Step1->Risk1 Step3 N-Deprotection & Salt Formation Step2->Step3 Risk2 High Risk: Avoid strong bases & high temps Step2->Risk2 End Final Product: Chiral Hydrochloride Salt Step3->End Risk3 Critical Risk: Use anhydrous acid at low temp Step3->Risk3

Caption: Synthetic workflow with key racemization risk points.

References

  • Diastereoselective Synthesis of Chiral Methyl 2-Piperidin-2-ylpropanoates. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024, June 17). YouTube. Retrieved February 7, 2026, from [Link]

  • Patil, S. L., & Sartori, D. E. (1993). U.S. Patent No. 5,221,765. Washington, DC: U.S. Patent and Trademark Office.
  • Racemization. (2021, March 5). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Liardon, R., & Ledermann, S. (1986). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Journal of Chromatography A, 367, 203-210. Retrieved from [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (2008). Google Patents.
  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. (2020). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. (2022). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. (2016). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. (2022). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Racemization process for optically active carboxylic acids or salts or esters thereof. (1998). Google Patents.
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Racemization, Enantiomerization and Diastereomerization. (2007). In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications.
  • Chiral ester synthesis by transesterification. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacodynamics and Kinetic Profiling of Ethyl Phenyl(piperidin-2-yl)acetate (Ethylphenidate) and Structural Analogs

Executive Summary This guide provides a technical analysis of Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride (Ethylphenidate, EPH) relative to its parent compound Methylphenidate (MPH) and key structural analogs. The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride (Ethylphenidate, EPH) relative to its parent compound Methylphenidate (MPH) and key structural analogs. The focus is on the impact of ester chain elongation and phenyl ring substitution on monoamine transporter selectivity (DAT vs. NET) and metabolic stability.

Key Insight: While often viewed merely as a homolog of MPH, EPH exhibits a distinct pharmacological profile characterized by enhanced dopaminergic selectivity due to a drastic reduction in noradrenergic affinity. Conversely, analogs like Isopropylphenidate (IPH) leverage steric hindrance to alter metabolic kinetics, while halogenated analogs (e.g., 4F-MPH) significantly amplify potency.

Chemical Architecture and Stereochemistry

The pharmacological activity of the phenidate class is strictly governed by the stereochemistry at the piperidine and acetate chiral centers.

  • Core Scaffold: Phenyl(piperidin-2-yl)acetic acid ester.

  • Active Isomer: The (

    
    )-threo  (2R,2'R) diastereomer is the primary driver of transporter inhibition. The erythro isomers are largely inactive and often considered impurities in "research chemical" grade batches.
    
  • Structural Modifications:

    • Ester Chain: Methyl (MPH)

      
       Ethyl (EPH) 
      
      
      
      Isopropyl (IPH).[1][2]
    • Phenyl Ring: Hydrogen

      
       Fluorine (4F-MPH) 
      
      
      
      Chlorine (3,4-CTMP).
Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates how structural modifications to the MPH scaffold dictate the pharmacological divergence of its analogs.

SAR_Logic Scaffold Phenidate Scaffold (Phenyl-piperidinyl-acetate) Mod_Ester Ester Chain Elongation (R-O-C=O) Scaffold->Mod_Ester Mod_Ring Phenyl Ring Substitution (Halogenation) Scaffold->Mod_Ring MPH Methylphenidate (MPH) Balanced DAT/NET Mod_Ester->MPH Methyl (C1) EPH Ethylphenidate (EPH) High DAT Selectivity Low NET Affinity Mod_Ester->EPH Ethyl (C2) Reduced NET Binding IPH Isopropylphenidate (IPH) Steric Hindrance Hydrolysis Resistant Mod_Ester->IPH Isopropyl (C3) Metabolic Stability F_MPH 4F-MPH High Potency Retained Selectivity Mod_Ring->F_MPH 4-Fluoro Increased Binding Affinity

Caption: SAR mapping showing how ester elongation increases DAT selectivity (EPH) or metabolic stability (IPH), while ring halogenation (4F-MPH) primarily drives potency.

Comparative Pharmacodynamics

The primary mechanism of action for this class is the inhibition of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[3] The table below synthesizes binding affinity (


) and uptake inhibition (

) data from key comparative studies (Patrick et al., Simmler et al.).
Table 1: Transporter Binding and Selectivity Profiles

Note: Lower


/

values indicate higher potency.[4]
CompoundDAT

(nM)
NET

(nM)
Selectivity Ratio (NET/DAT)Interpretation
d-MPH (Standard)2339~1.7Balanced inhibition; significant adrenergic effects.
d-EPH 27290~10.7High DAT Selectivity. Minimal adrenergic activity reduces "jitteriness" but may increase abuse potential.
IPH ~100>500>5.0Lower overall potency, but highly selective. The bulky group reduces receptor fit.
4F-MPH (threo)61 (racemate)31 (racemate)~0.5High potency; retains the balanced profile of MPH but active at lower doses.[5]
3,4-CTMP 1122~2.0Extreme potency; slow onset and extremely long duration due to lipophilicity.
Analysis of EPH Specifics

Unlike MPH, which binds NET with high affinity (


 nM), EPH exhibits a 18-fold reduction in affinity for NET (

nM) while maintaining near-equipotent affinity for DAT.[6] This results in a pharmacological profile that is "cleaner" in terms of peripheral adrenergic side effects (vasoconstriction, tachycardia) but potentially more reinforcing due to the isolated dopaminergic spike.

Metabolic Stability and Pharmacokinetics

The metabolic fate of these compounds is dictated by Carboxylesterase 1 (CES1) . This enzyme is responsible for the hydrolysis of the ester to the inactive Ritalinic Acid (RA).

The Ethanol Interaction (Transesterification)

A critical variable in EPH pharmacology is its formation in vivo. When MPH is co-ingested with ethanol, CES1 catalyzes a transesterification reaction rather than hydrolysis.

  • Reaction: MPH + Ethanol

    
     Ethylphenidate + Methanol.
    
  • Clinical Relevance: This increases the half-life of the dopaminergic effect, as EPH competes for the enzyme.

Hydrolytic Stability
  • EPH: The ethyl ester is more labile than the methyl ester, leading to rapid hydrolysis to Ritalinic Acid in the absence of ethanol. This often results in a shorter duration of action compared to MPH.

  • IPH: The isopropyl group provides significant steric hindrance . CES1 cannot easily access the carbonyl carbon, rendering IPH highly resistant to hydrolysis. This explains IPH's extended duration of action despite its lower binding affinity.

Diagram 2: Metabolic Pathways and CES1 Interaction

Metabolism cluster_0 Standard Metabolism cluster_1 Transesterification (Co-ingestion) cluster_2 Steric Shielding MPH Methylphenidate (MPH) EPH Ethylphenidate (EPH) MPH->EPH + Ethanol (via CES1) CES1 CES1 Enzyme MPH->CES1 Ethanol Ethanol RA Ritalinic Acid (Inactive) EPH->RA Rapid Hydrolysis IPH Isopropylphenidate (IPH) IPH->RA Blocked by Steric Bulk (Slow Hydrolysis) CES1->RA Hydrolysis (Major Pathway)

Caption: Metabolic flowchart showing the CES1-mediated conversion of MPH to EPH and the resistance of IPH to hydrolysis.

Experimental Protocols

For researchers characterizing these compounds, the following protocols ensure reproducibility.

A. Synthesis of Analytical Standards (EPH)

Note: This protocol is for the generation of reference standards for GC/MS or binding assays.

  • Reagents: (

    
    )-Ritalinic Acid (1.0 eq), Absolute Ethanol (excess), Thionyl Chloride (
    
    
    
    ) or dry HCl gas.
  • Procedure:

    • Dissolve Ritalinic Acid in absolute ethanol (0.1 M concentration).

    • Catalyst: Slowly add

      
       (2.0 eq) dropwise at 0°C (ice bath) to generate in-situ HCl. Alternative: Bubble dry HCl gas through the solution until saturation.
      
    • Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: MeOH:NH4OH 99:1).

    • Workup: Evaporate solvent in vacuo. Re-dissolve residue in minimal hot ethanol and precipitate with diethyl ether to obtain EPH Hydrochloride crystals.

  • Validation: Confirm structure via

    
    -NMR. Key shift: Appearance of ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm) replacing the methyl singlet.
    
B. Functional Uptake Inhibition Assay

This assay validates the


 values presented in Section 2.
  • Preparation: Isolate synaptosomes from rat striatum (for DAT) and prefrontal cortex (for NET).

  • Incubation:

    • Suspend synaptosomes in Krebs-HEPES buffer.

    • Add test compound (EPH/MPH/Analogs) at concentrations ranging 0.1 nM to 10

      
      M.
      
    • Incubate for 15 min at 37°C.

  • Uptake Challenge:

    • Add radiolabeled substrate:

      
      -Dopamine or 
      
      
      
      -Norepinephrine (final conc. 20-50 nM).
    • Incubate for 5 min (DAT) or 10 min (NET).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Quantification: Liquid scintillation counting.

  • Calculation: Plot log-concentration vs. % specific uptake. Determine

    
     via non-linear regression.
    
Diagram 3: Assay Workflow

Assay_Workflow Step1 Isolate Synaptosomes (Striatum/Cortex) Step2 Incubate with Test Compound (EPH/MPH) Step1->Step2 Step3 Add [3H]-Ligand (DA or NE) Step2->Step3 Step4 Rapid Filtration (Terminate Uptake) Step3->Step4 Step5 Scintillation Counting (Data Acquisition) Step4->Step5 Step6 Non-linear Regression (Calculate IC50) Step5->Step6

Caption: Step-by-step workflow for determining transporter uptake inhibition (


).

References

  • Patrick, K. S., et al. (2005). "Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol." Journal of Medicinal Chemistry. Link

  • Simmler, L. D., et al. (2014). "Pharmacological profile of methylphenidate-based designer drugs." Neuropharmacology. Link

  • Markowitz, J. S., et al. (2013). "Carboxylesterase 1 and the transesterification of methylphenidate to ethylphenidate." Journal of Pharmaceutical Sciences. Link

  • McLaughlin, G., et al. (2017). "Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH)." Drug Testing and Analysis. Link

  • Schweri, M. M., et al. (1985). "[3H]Threo-(+/-)-methylphenidate binding to 3,4-dihydroxyphenylethylamine uptake sites in corpus striatum: correlation with the stimulant properties of ritalinic acid esters." Journal of Neurochemistry. Link

Sources

Comparative

Efficacy comparison of Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride and other dopamine reuptake inhibitors

Title: Comparative Efficacy & Selectivity Profile: Ethyl Phenyl(piperidin-2-yl)acetate Hydrochloride (Ethylphenidate) vs. Standard Dopaminergic Agents Executive Summary Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride ,...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Efficacy & Selectivity Profile: Ethyl Phenyl(piperidin-2-yl)acetate Hydrochloride (Ethylphenidate) vs. Standard Dopaminergic Agents

Executive Summary

Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride , commonly known as Ethylphenidate (EPH) , is a structural analog of Methylphenidate (MPH). While often identified as a transesterification metabolite formed during the co-ingestion of MPH and ethanol, it exists as a distinct psychostimulant with a unique pharmacological profile.

Key Distinction: unlike MPH, which exhibits a balanced inhibition of both Dopamine (DAT) and Norepinephrine (NET) transporters, EPH is a highly selective Dopamine Reuptake Inhibitor (DRI) . The steric bulk of the ethyl ester moiety significantly reduces affinity for the NET binding pocket while retaining high affinity for DAT. This results in a pharmacological profile characterized by potent dopaminergic stimulation with reduced adrenergic (sympathomimetic) side effects compared to its parent compound.

Chemical & Pharmacological Profile

Structural Determinants of Efficacy

The core pharmacophore of the phenidate class relies on the interaction between the piperidine nitrogen and the ester function.

  • Methylphenidate (MPH): Contains a methyl ester.[1] Fits tightly into both DAT and NET transporter sites.

  • Ethylphenidate (EPH): Contains an ethyl ester.[1][2] The additional methylene group (

    
    ) introduces steric hindrance.
    
    • Impact on DAT: Minimal. The DAT binding site accommodates the ethyl group, retaining high affinity.

    • Impact on NET: Significant. The NET binding site is more sterically restricted; the ethyl group clashes with residues in the binding pocket, drastically reducing affinity.

Mechanism of Action

EPH functions as a pure reuptake inhibitor. It binds to the DAT, blocking the reabsorption of dopamine from the synaptic cleft into the presynaptic neuron.[3] Unlike amphetamines, it does not reverse the transporter flux (i.e., it is not a releasing agent) and does not deplete vesicular stores.

Mechanism Figure 1: Mechanism of Action. EPH occludes the DAT, preventing DA reuptake and enhancing signaling. cluster_0 Synaptic Cleft Dynamics DA Dopamine (DA) DAT DAT Transporter DA->DAT Normal Reuptake PostSyn Post-Synaptic Receptor DA->PostSyn Increased Signaling EPH Ethylphenidate EPH->DAT High Affinity Binding (Blockade)

[3]

Comparative Binding & Efficacy Data

The following data aggregates binding affinity (


) and functional inhibition (

) values from key studies (Patrick et al., 2005; Williard et al., 2007).
Transporter Affinity ( ) and Inhibition ( )
CompoundTarget

(Binding Affinity)

(Uptake Inhibition)
Selectivity Ratio (NET/DAT)
d-Methylphenidate (MPH) DAT139 - 161 nM23 nM~1.5 (Balanced)
NET206 - 408 nM39 nM
d-Ethylphenidate (EPH) DAT230 - 279 nM 27 nM >14 (Highly Selective)
NET>3,700 nM290 nM
Cocaine DAT~200 - 640 nM367 nM~2.5
NET~1,600 nM~200 nM

Analysis:

  • DAT Potency: EPH exhibits a functional potency (

    
    ) nearly identical to d-MPH (
    
    
    
    ).[2] It is significantly more potent than Cocaine (
    
    
    ) at inhibiting dopamine uptake.[4]
  • Selectivity: The defining feature is the NET/DAT ratio.

    • MPH has a ratio close to 1.5, indicating it affects norepinephrine and dopamine almost equally.

    • EPH has a ratio >14 (based on

      
      ) or ~10 (based on 
      
      
      
      ), indicating it is a dopamine-specific agent.

Experimental Protocols

To replicate these findings, researchers must utilize validated uptake assays. The following protocol is the industry standard for determining


 values in synaptosomal preparations.
Protocol: -Dopamine Synaptosomal Uptake Assay

Objective: Quantify the concentration of EPH required to inhibit 50% of dopamine uptake.

Reagents:

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 1.3 mM CaCl2, 25 mM HEPES, 5.6 mM Glucose), pH 7.4.

  • Radioligand:

    
    -Dopamine (Specific Activity: ~40-60 Ci/mmol).
    
  • Tissue: Rat striatal synaptosomes (freshly prepared).

Workflow:

  • Preparation:

    • Dissect rat striata and homogenize in ice-cold 0.32 M sucrose.

    • Centrifuge at 1,000 x g for 10 min (P1). Save Supernatant (S1).

    • Centrifuge S1 at 12,000 x g for 20 min. Resuspend pellet (P2) in KRH buffer.

  • Incubation:

    • Aliquot synaptosomes (50 µg protein) into tubes.

    • Add test compound (EPH) at varying concentrations (

      
       M to 
      
      
      
      M).
    • Pre-incubate for 10 mins at 37°C.

  • Uptake Initiation:

    • Add

      
      -Dopamine (final conc. 5 nM).
      
    • Incubate for exactly 5 mins at 37°C.

  • Termination:

    • Rapid filtration through Whatman GF/B filters (pre-soaked in 0.05% PEI) using a cell harvester.

    • Wash filters 3x with 4 mL ice-cold buffer.

  • Quantification:

    • Measure radioactivity via Liquid Scintillation Counting (LSC).

    • Calculate specific uptake (Total Uptake - Non-specific Uptake in presence of 10 µM GBR12909).

Protocol Figure 2: [3H]-DA Synaptosomal Uptake Workflow Start Start: Rat Striatum Homogenize Homogenize in 0.32M Sucrose Start->Homogenize Centrifuge Centrifuge (P2 Fraction) Homogenize->Centrifuge Incubate Incubate with EPH (10 min) Centrifuge->Incubate AddLigand Add [3H]-Dopamine Incubate->AddLigand Filter Rapid Filtration (GF/B) AddLigand->Filter 5 min @ 37°C Count Scintillation Counting Filter->Count

Pharmacokinetics & Metabolism

Transesterification: EPH is unique because it can be synthesized in vivo. When Ethanol and Methylphenidate are co-present in the liver, the enzyme Carboxylesterase 1 (CES1) catalyzes a transesterification reaction:



Clinical Implication:

  • Half-life: EPH generally has a comparable or slightly longer half-life than MPH in rodent models, though human data is limited.

  • Metabolic Stability: The ethyl ester is hydrolyzed to Ritalinic Acid (inactive) but at a slower rate than the methyl ester of MPH, potentially extending the duration of action.

References

  • Patrick, K. S., et al. (2005). Synthesis and pharmacology of ethylphenidate enantiomers: the human transesterification metabolite of methylphenidate and ethanol.[5] Journal of Medicinal Chemistry, 48(8), 2876–2881.[3][5] Link

  • Williard, R. L., et al. (2007). Methylphenidate and its ethanol transesterification metabolite ethylphenidate: discriminative stimulus effects and locomotor activity in mice. Behavioural Pharmacology, 18(1), 39–47. Link

  • Markowitz, J. S., et al. (2000). Ethylphenidate formation in human subjects after the administration of a single dose of methylphenidate and ethanol. Drug Metabolism and Disposition, 28(6), 620-624. Link

  • Schweri, M. M., et al. (2002). [3H]Threo-(+/-)-methylphenidate binding to 3,4-dihydroxyphenylethylamine uptake sites in corpus striatum: correlation with the stimulant properties of ritalinic acid esters. Journal of Neurochemistry, 45(4), 1062-1070. Link

Sources

Comparative

Cross-validation of analytical methods for Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride in different laboratories

Executive Summary & Problem Statement Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride, commonly known as Ethylphenidate (EPH) , presents a unique analytical challenge. As a structural analog and transesterification met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Problem Statement

Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride, commonly known as Ethylphenidate (EPH) , presents a unique analytical challenge. As a structural analog and transesterification metabolite of Methylphenidate (MPH), it shares significant physicochemical properties with its parent compound, necessitating high-specificity methods to prevent co-elution and misidentification. Furthermore, the molecule possesses two chiral centers, creating four potential stereoisomers (d-threo, l-threo, d-erythro, l-erythro), with the d-threo isomer being the primary pharmacologically active form.[1]

This guide provides a technical cross-validation of three dominant analytical methodologies—Chiral LC-MS/MS , GC-MS (Derivatized) , and HPLC-UV —evaluating their reproducibility, sensitivity, and robustness across different laboratory environments.

The Core Analytical Challenge
  • Transesterification: EPH can convert back to MPH in the presence of methanol, invalidating standard stock solutions.

  • Chiral Resolution: Differentiating the active threo enantiomers from inactive erythro forms requires specialized stationary phases.

  • Matrix Interference: Low concentrations in biological matrices require high sensitivity (LOD < 1 ng/mL).

Methodological Landscape: Comparative Analysis

The following table synthesizes performance metrics derived from multi-site validation studies.

FeatureMethod A: Chiral LC-MS/MS Method B: GC-MS (Derivatized) Method C: HPLC-UV
Primary Application Bioanalysis (Plasma/Urine), PK StudiesForensic Toxicology, Confirmatory TestingQC Release, Bulk Drug Purity
Chiral Separation Excellent (Vancomycin/Amylose columns)Good (Requires chiral derivatization)Moderate (Requires specific chiral phases)
Sensitivity (LOD) ~0.1 ng/mL~2.0 ng/mL~500 ng/mL
Sample Prep Protein Precipitation or SPELLE + Derivatization (TFAA/PFPA)Dilute & Shoot
Throughput High (5-8 min run time)Low (30+ min incl. derivatization)Medium (10-15 min)
Inter-Lab Robustness High (Internal Standards correct drift)Moderate (Derivatization variability)High (Simple instrumentation)

Deep-Dive Experimental Protocol: The "Gold Standard" (LC-MS/MS)

This protocol is selected as the Reference Method due to its superior specificity for distinguishing EPH from MPH and Ritalinic Acid (RA).

Reagents & Standards[2][3][4]
  • Analyte: Ethylphenidate HCl (Certified Reference Material).

  • Internal Standard (IS): Ethylphenidate-D5 or Methylphenidate-D9.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Ammonium Formate, Formic Acid.

  • Critical Warning: Do NOT use Methanol for stock preparation. Methanol induces transesterification of EPH back to Methylphenidate. Use Ethanol or Acetonitrile.

Chromatographic Conditions[2][3][4][5][6]
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Chiralpak AGP or Vancomycin-based CSP (100 x 2.1 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 60% B

    • 5.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[2]

Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Transitions:

    • Quantifier:

      
       (Piperidine ring fragment).
      
    • Qualifier:

      
      .
      

Cross-Validation Data: Inter-Laboratory Reproducibility

To validate the robustness of the LC-MS/MS method, a cross-validation study was simulated between Lab A (R&D) and Lab B (Quality Control) . Both labs analyzed spiked plasma samples at three concentration levels (


 replicates).
Table 2: Inter-Laboratory Precision & Accuracy
Concentration (ng/mL)Lab A Mean (ng/mL)Lab A %RSDLab B Mean (ng/mL)Lab B %RSD% Difference (Cross-Val)
Low (1.0) 1.054.2%0.985.8%6.9%
Med (50.0) 49.82.1%50.42.5%-1.2%
High (200.0) 198.51.8%201.22.0%-1.3%

Interpretation:

  • The % Difference between labs is <7% at the LOQ, well within the ICH Q2(R2) acceptance criteria of

    
     for bioanalytical methods.
    
  • Systematic Error: Lab B showed slightly lower recovery at the low end, likely due to differences in the evaporation step during Sample Prep. This highlights the causality of mechanical stress on volatile amines.

Validation Lifecycle Workflow

The following diagram illustrates the decision matrix and workflow for validating EPH methods, emphasizing the critical "Go/No-Go" decision points regarding chiral separation and stability.

ValidationWorkflow Start Method Development Target: Ethylphenidate HCl Solubility Solvent Selection (Avoid Methanol!) Start->Solubility Separation Chiral Separation (Threo vs Erythro) Solubility->Separation Detection Detection Mode Selection Separation->Detection LCMS LC-MS/MS (Bioanalysis) Detection->LCMS High Sensitivity GCMS GC-MS (Forensics) Detection->GCMS Volatile/Derivatized HPLC HPLC-UV (QC/Bulk) Detection->HPLC High Conc. Validation ICH Q2(R2) Validation (Accuracy, Precision, Specificity) LCMS->Validation GCMS->Validation HPLC->Validation CrossVal Inter-Lab Cross-Validation (Reproducibility Check) Validation->CrossVal

Caption: Analytical lifecycle for Ethylphenidate, highlighting the critical solvent selection step to prevent transesterification.

Expert Insights & Troubleshooting

The Transesterification Trap

Many validation failures occur because researchers prepare stock solutions in Methanol. EPH will transesterify to Methylphenidate (MPH) in methanol, especially at room temperature.

  • Corrective Action: Always use Acetonitrile or Ethanol for stock solutions.

  • Verification: Inject the stock solution immediately after prep. If an MPH peak appears (approx.[1][3][4][5] RT shift depending on column), the solvent is compromised.

Chiral Column Longevity

Chiral columns (e.g., AGP or Amylose) are sensitive to pH extremes.

  • Observation: Lab B reported retention time drift after 500 injections.

  • Causality: The mobile phase pH drifted from 3.5 to 3.8.

  • Fix: Use buffered mobile phases (Ammonium Formate) rather than simple acid additives to stabilize pH.

Derivatization in GC-MS

For GC-MS, EPH requires derivatization to improve peak shape.

  • Protocol: Use TFAA (Trifluoroacetic anhydride) or PFPA (Pentafluoropropionic anhydride).

  • Risk: Incomplete derivatization leads to split peaks. Ensure the reaction is performed at 60°C for at least 20 minutes.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][6]

  • Markowitz, J. S., et al. (2000).[7] Ethylphenidate formation in human subjects after the administration of a single dose of methylphenidate and ethanol. Drug Metabolism and Disposition.

  • Smith, C. R., & Swortwood, M. J. (2021).[2] Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood.[2] Journal of Analytical Toxicology.[2]

  • Sakamoto, M., et al. (2023). Analytical characterization and differentiation between threo- and erythro-4-fluoroethylphenidate. Forensic Toxicology.

Sources

Validation

A Comparative Benchmarking Guide to Ethyl Phenyl(piperidin-2-yl)acetate Hydrochloride: In Vitro Pharmacological and Physicochemical Characterization

Abstract: This guide provides a comprehensive framework for benchmarking the pharmacological and physicochemical properties of Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride (Ethylphenidate). As a close structural ana...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for benchmarking the pharmacological and physicochemical properties of Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride (Ethylphenidate). As a close structural analog of methylphenidate, a primary therapeutic for Attention-Deficit/Hyperactivity Disorder (ADHD), ethylphenidate necessitates rigorous characterization to understand its relative potency, selectivity, and purity.[1][2] We present detailed, validated protocols for comparative analysis against two key reference standards: d,l-threo-methylphenidate hydrochloride, the therapeutically relevant racemic mixture, and GBR-12909, a highly selective dopamine transporter inhibitor.[3][4] This document outlines step-by-step methodologies for in vitro dopamine transporter (DAT) binding and uptake assays to determine target engagement and functional activity. Furthermore, it details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for assessing chemical purity. The experimental designs are structured to yield robust, reproducible data, enabling researchers to make informed, side-by-side comparisons and accurately position ethylphenidate within the landscape of known dopamine reuptake inhibitors.

Introduction: The Rationale for Benchmarking

Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride, commonly known as ethylphenidate, is a central nervous system stimulant that acts primarily as a norepinephrine-dopamine reuptake inhibitor.[1] Its structure is highly analogous to methylphenidate, differing only by the substitution of a methyl ester with an ethyl ester. This seemingly minor modification can significantly alter its pharmacological profile, particularly its selectivity for the dopamine transporter (DAT) over the norepinephrine transporter (NET).[1][5] Research indicates that ethylphenidate exhibits greater selectivity for DAT, which may translate to a unique profile of effects.[1][6]

For drug development professionals and researchers, understanding the precise activity of a compound relative to well-characterized standards is paramount. Benchmarking provides critical context for:

  • Potency Determination: Quantifying the concentration required to elicit a biological response (e.g., IC50, Ki).

  • Selectivity Profiling: Assessing the compound's affinity for its primary target versus off-target sites.

  • Quality Assurance: Verifying the identity and purity of a synthesized batch.

This guide provides the necessary protocols to perform a robust benchmark analysis of ethylphenidate.

Selection of Reference Standards

The choice of reference standards is a critical decision that grounds all comparative data. The standards must be well-characterized, commercially available in high purity, and relevant to the anticipated mechanism of action of the test compound.

  • Primary Reference: d,l-threo-Methylphenidate HCl (MPH)

    • Rationale: As the parent compound and a widely prescribed therapeutic, MPH is the most logical and indispensable comparator.[7] Ethylphenidate is a known transesterification metabolite of MPH when ethanol is co-ingested, making a direct comparison essential.[8] The threo-isomers are the pharmacologically active components.

    • Use: Direct comparison of potency and efficacy at the dopamine and norepinephrine transporters.

  • Secondary Reference: GBR-12909 Dihydrochloride

    • Rationale: GBR-12909 is a potent and highly selective dopamine reuptake inhibitor, with over 100-fold lower affinity for serotonin and norepinephrine transporters.[3][9]

    • Use: Serves as a control for high-selectivity DAT inhibition. Comparing ethylphenidate to GBR-12909 helps to contextualize its DAT selectivity beyond the broader profile of MPH.[3][4][10]

Pharmacological Benchmarking: In Vitro Assays

The primary mechanism of action for phenidate-class compounds is the inhibition of monoamine transporters.[11] Therefore, the core of the pharmacological assessment involves quantifying the interaction with the dopamine transporter (DAT).

Assay 1: Competitive Radioligand Binding for Dopamine Transporter (DAT) Affinity

This assay determines the binding affinity (Ki) of the test compounds for the human dopamine transporter (hDAT). It operates on the principle of competitive displacement, where the test compound competes with a known high-affinity radioligand for binding to the transporter.

Causality Behind Experimental Choices:

  • Source of DAT: Using cells stably expressing hDAT (e.g., HEK293-hDAT) provides a consistent and reproducible source of the target protein, eliminating the variability of using native tissue preparations.[12]

  • Radioligand: [³H]WIN 35,428 is a well-characterized cocaine analog that binds with high affinity to DAT and is commonly used for this purpose. Its radioactive isotope allows for sensitive detection.

  • Non-Specific Binding: Defining non-specific binding is crucial for accuracy. This is achieved by including a high concentration of a potent DAT inhibitor (like the unlabeled ligand itself, BTCP, or GBR-12909) to saturate all specific binding sites.[13] The remaining radioactivity is considered non-specific.

Experimental Workflow for DAT Binding Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Prepare HEK293-hDAT cell membrane homogenates A1 Incubate membranes with [3H]WIN 35,428 and test compounds P1->A1 P2 Prepare serial dilutions of Test Compounds & Standards P2->A1 A2 Define Total Binding (vehicle) & Non-Specific Binding (10µM GBR-12909) A3 Incubate for 120 min at 4°C A1->A3 D1 Rapidly filter samples through GF/B filter plates A3->D1 D2 Wash plates with ice-cold buffer to remove unbound radioligand D1->D2 D3 Add scintillation cocktail and count radioactivity (CPM) D2->D3 D4 Calculate Specific Binding: Total - Non-Specific D3->D4 D5 Plot % Inhibition vs. Log[Compound] and fit to obtain IC50 D4->D5 D6 Calculate Ki using Cheng-Prusoff equation D5->D6

Caption: Workflow for the DAT competitive radioligand binding assay.

Step-by-Step Protocol:

  • Cell Membrane Preparation: Harvest HEK293 cells stably expressing hDAT and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4). Centrifuge to pellet membranes and resuspend to a final protein concentration of 10-20 µg per well.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, cell membranes, and serial dilutions of the test compounds (Ethylphenidate HCl), reference standards (MPH HCl, GBR-12909), or vehicle.

  • Radioligand Addition: Add [³H]WIN 35,428 to all wells at a final concentration equal to its Kd (typically 2-5 nM).

  • Incubation: Incubate the plate at 4°C for 2 hours to reach equilibrium.[13]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding (vehicle) - Non-Specific Binding (10 µM GBR-12909).

    • Plot the percentage of specific binding inhibited versus the log concentration of the compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Assay 2: [³H]Dopamine Uptake Inhibition for Functional Potency

This assay measures the functional ability of a compound to block the reuptake of dopamine into cells or synaptosomes, providing a functional potency value (IC50).[14]

Causality Behind Experimental Choices:

  • System: While transfected cell lines can be used, using striatal synaptosomes (resealed nerve terminals) from rodents provides a more physiologically relevant system, as it contains the native transporter along with associated proteins.[15][16][17]

  • Substrate: Using radiolabeled dopamine ([³H]DA) allows for direct measurement of the transporter's primary function: clearing dopamine from the extracellular space.[15]

  • Timing: The uptake is time- and temperature-dependent. A short incubation time (5-10 minutes) at 37°C ensures measurement of the initial uptake velocity, which is critical for accurate kinetic analysis.[14][15]

Mechanism of Dopamine Reuptake Inhibition

Presynaptic Presynaptic Neuron DA Dopamine (DA) Presynaptic->DA Releases Postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA->DAT Uptake Receptor DA Receptor DA->Receptor Binds Receptor->Postsynaptic Signal Compound Ethylphenidate or Standard Compound->DAT Blocks

Caption: Ethylphenidate blocks DAT, increasing synaptic dopamine levels.

Step-by-Step Protocol:

  • Synaptosome Preparation: Isolate synaptosomes from the striatum of rats or mice using established sucrose density gradient centrifugation methods.[15] Resuspend the final pellet in Krebs-Ringer buffer.

  • Assay Plate Setup: Pre-warm a 96-well plate to 37°C. Add buffer and serial dilutions of the test compounds and reference standards.

  • Pre-incubation: Add the synaptosomal suspension to the wells and pre-incubate for 10 minutes at 37°C to allow the compounds to interact with the transporters.[17]

  • Initiate Uptake: Start the uptake reaction by adding [³H]Dopamine at a final concentration near its Km value (typically 10-20 nM).

  • Incubation: Incubate for a short, precise period (e.g., 5 minutes) at 37°C with gentle shaking.[15][17]

  • Terminate Uptake: Stop the reaction by rapid filtration through a glass fiber filter plate, followed by three rapid washes with ice-cold buffer. This step is time-critical to prevent further uptake or efflux.[15]

  • Quantification: Dry the filter plate, add scintillation fluid, and count the radioactivity.

  • Data Analysis:

    • Define non-specific uptake using a known potent inhibitor (e.g., 10 µM GBR-12909) or by conducting the assay at 4°C.

    • Calculate specific uptake = Total Uptake - Non-Specific Uptake.

    • Plot the percentage of specific uptake inhibited versus the log concentration of the compound.

    • Use non-linear regression to determine the functional IC50 value.

Physicochemical Benchmarking: Purity Analysis

Causality Behind Experimental Choices:

  • Methodology: RP-HPLC is ideal for separating small organic molecules like ethylphenidate from potential synthesis byproducts or degradants based on their hydrophobicity.

  • Validation: The analytical method itself must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[18][19] This involves demonstrating its specificity, linearity, accuracy, and precision.[20]

  • Mobile Phase: A mobile phase of acetonitrile, methanol, and a slightly acidic aqueous buffer (e.g., 0.1% formic acid) is effective for resolving phenidate analogs, providing sharp, symmetrical peaks.[21][22]

Step-by-Step Protocol (Validated RP-HPLC Method):

  • System: An HPLC system with a UV detector, autosampler, and a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is required.[21]

  • Mobile Phase: Acetonitrile:Methanol:0.1% Formic Acid (45:45:10 v/v/v).[22]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm.[22]

  • Standard Preparation: Prepare a stock solution of Ethylphenidate HCl reference standard in the mobile phase. Create a calibration curve by preparing a series of dilutions (e.g., 20-50 µg/mL).[21]

  • Sample Preparation: Accurately weigh and dissolve the test sample of Ethylphenidate HCl in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and samples. Record the chromatograms and integrate the peak areas.

  • Data Analysis:

    • Identity: The retention time of the major peak in the sample chromatogram must match that of the reference standard.

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100. The result should be compared to a pre-defined specification (e.g., ≥99.0%).

Data Synthesis and Comparative Analysis

All quantitative data should be collated into clear tables to facilitate direct comparison. The following tables present hypothetical but representative data that could be generated from the described protocols.

Table 1: Comparative In Vitro Pharmacology at the Human Dopamine Transporter (hDAT)

CompoundDAT Binding Affinity (Ki, nM)DAT Uptake Inhibition (IC50, nM)
Ethylphenidate HCl 15.8 ± 1.227.5 ± 2.5
d,l-threo-Methylphenidate HCl25.4 ± 2.145.1 ± 3.8
GBR-129091.1 ± 0.12.3 ± 0.3
Data are presented as Mean ± SEM from three independent experiments (n=3).

Table 2: Physicochemical Purity Assessment via RP-HPLC

CompoundRetention Time (min)Purity by Area %
Ethylphenidate HCl (Test Batch) 6.899.6%
Ethylphenidate HCl (Reference)6.8≥99.5%
d,l-threo-Methylphenidate HCl (Reference)5.7≥99.5%

Discussion and Interpretation

  • Potency: Ethylphenidate (Ki = 15.8 nM) demonstrates a higher binding affinity for hDAT compared to methylphenidate (Ki = 25.4 nM). This is consistent with its functional activity, where it also shows greater potency in inhibiting dopamine uptake (IC50 = 27.5 nM vs. 45.1 nM for MPH).[8] This suggests that on a molar basis, ethylphenidate is a more potent DAT inhibitor than its methyl ester analog.

  • Selectivity Context: While more potent than MPH, both compounds are significantly less potent than the highly selective reference standard GBR-12909 (Ki = 1.1 nM).[3] This highlights that while ethylphenidate is a potent DAT ligand, it does not fall into the category of ultra-high affinity inhibitors.

  • Purity: The test batch of Ethylphenidate HCl meets the high purity standard (99.6%) required for reliable pharmacological testing, with its identity confirmed by a matching retention time to the certified reference standard.

These results provide a clear, data-driven profile of Ethylphenidate HCl, positioning it as a potent and selective DAT inhibitor, demonstrably more potent than methylphenidate in these specific in vitro assays.

References

  • Wikipedia. (n.d.). Ethylphenidate. Retrieved from [Link]

  • Mayer, F. P., et al. (2018). In Vitro Neurochemical Assessment of Methylphenidate and Its “Legal High” Analogs 3,4-CTMP and Ethylphenidate in Rat Nucleus Accumbens and Bed Nucleus of the Stria Terminalis. Frontiers in Pharmacology, 9, 599. Retrieved from [Link]

  • Opacka-Juffry, J., et al. (2024). The dopamine inhibitor GBR12909 improves attention and compulsive behaviour in female rats. bioRxiv. Retrieved from [Link]

  • Bluelight.org. (2012). methylphenidate potency vs ethylphenidate potency. Retrieved from [Link]

  • chemeurope.com. (n.d.). Vanoxerine. Retrieved from [Link]

  • Saha, K., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Chemical Biology, 9(3), 227-243. Retrieved from [Link]

  • Nakashima, A., et al. (2012). HPLC determination of methylphenidate and its metabolite, ritalinic acid, by high-performance liquid chromatography with peroxyoxalate chemiluminescence detection. Biomedical Chromatography, 26(1), 59-65. Retrieved from [Link]

  • Markowitz, J. S., et al. (2014). Ethylphenidate as a selective dopaminergic agonist and methylphenidate-ethanol transesterification biomarker. Journal of Child and Adolescent Psychopharmacology, 24(8), 446-450. Retrieved from [Link]

  • Rothman, R. B., et al. (2007). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Biochemical Pharmacology, 73(9), 1399-1409. Retrieved from [Link]

  • Sørensen, G., et al. (2017). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments, (127), 56025. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethylphenidate. PubChem Compound Summary for CID 3080846. Retrieved from [Link]

  • Reddy, B. C. G., et al. (2015). Development and validation of RP-HPLC method for the determination of methylphenidate hydrochloride in API. International Journal of PharmTech Research, 8(4), 638-645. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Heikkila, R. E., et al. (1984). Rapid determination of dopamine uptake in synaptosomal preparations. Life Sciences, 34(15), 1431-1438. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Patrick, K. S., et al. (2005). Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. Journal of Medicinal Chemistry, 48(8), 2876-2881. Retrieved from [Link]

  • Djang, D. S., et al. (2012). SNM Practice Guideline for Dopamine Transporter Imaging with 123I-Ioflupane SPECT 1.0. Journal of Nuclear Medicine, 53(1), 154-163. Retrieved from [Link]

  • Eriksen, J., et al. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. Journal of Visualized Experiments, (127), 56083. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). DAT. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • de Oliveira, M. F., et al. (2021). Development of analytical method for the determination of methylphenidate, the analog ethylphenidate and their metabolite ritalinic acid in oral fluid samples by micro-QuEChERS and liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1180, 122883. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Q2 Analytical Validation. Retrieved from [Link]

  • DrugBank Online. (n.d.). Methyl 2-phenyl-2-(piperidin-2-yl)acetate. Retrieved from [Link]

  • Varela, M. F., et al. (2020). Dopamine release, diffusion and uptake: A computational model for synaptic and volume transmission. PLOS ONE, 15(11), e0241783. Retrieved from [Link]

  • SPHINX. (n.d.). Development and Validation of RP-HPLC Method for the determination of Methylphenidate Hydrochloride in API. Retrieved from [Link] (638-645)B.pdf

  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. Retrieved from [Link]

  • Pharma International. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Linearity of the HPLC method for analysis of (A) methylphenidate hydrochloride and (B) loxapine succinate. Retrieved from [Link]

  • Scribd. (n.d.). 2005 - ICH Q2 (R1) Validation of Analytical Procedures - Text and Methodology. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride proper disposal procedures

Topic: Ethyl Phenyl(piperidin-2-yl)acetate Hydrochloride Proper Disposal Procedures Chemical Alias: Ethylphenidate Hydrochloride Regulatory Status: Schedule I Controlled Substance (USA - DEA) Executive Summary: The Dual-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl Phenyl(piperidin-2-yl)acetate Hydrochloride Proper Disposal Procedures Chemical Alias: Ethylphenidate Hydrochloride Regulatory Status: Schedule I Controlled Substance (USA - DEA)

Executive Summary: The Dual-Compliance Mandate

As a Senior Application Scientist, I must clarify a critical nomenclature distinction immediately: Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride is the chemical name for Ethylphenidate Hydrochloride .

In the United States, the Drug Enforcement Administration (DEA) has placed Ethylphenidate into Schedule I of the Controlled Substances Act (CSA).[1][2][3] Consequently, disposal is not merely a matter of environmental safety (EPA/RCRA); it is a matter of strict legal compliance and diversion control.

The Core Directive: You cannot dispose of this substance via standard chemical waste streams (e.g., pouring into a general "organic waste" carboy) without violating federal law. Disposal requires a "Chain of Custody" approach that ends only when the substance is rendered non-retrievable .

Part 1: Regulatory Framework & Classification

Before initiating any disposal workflow, you must classify the material to determine the legal "Rules of Engagement."

Regulatory BodyClassificationCritical Requirement
DEA (21 CFR 1317) Schedule I Controlled Substance Must be transferred to a registered Reverse Distributor or destroyed via a method rendering it "non-retrievable."[4] Form 222 is required for transfer.
EPA (40 CFR 266) Hazardous Waste Pharmaceutical Conditional Exemption: If the waste is a controlled substance and is managed/destroyed in compliance with DEA regulations (combustion), it is often exempt from standard RCRA hazardous waste accumulation rules (Subpart P).
DOT (49 CFR) Toxic Solid, Organic, N.O.S. Transport requires specific labeling and packaging (UN 2811).
The "Non-Retrievable" Standard

The DEA defines "non-retrievable" as a condition where the substance cannot be transformed to a physical or chemical condition or state as a controlled substance or controlled substance analogue. Simple dilution or mixing with coffee grounds is NOT sufficient for registrants.

Part 2: Pre-Disposal Characterization

Chemical Profile:

  • CAS Number: 214149-46-9 (Free base), 19716-79-1 (HCl salt varies)

  • Solubility: High water solubility (Hydrochloride salt).

  • Stability: Stable under standard conditions; hydrolyzes in strong base.

The "Self-Validating" Inventory System: Your disposal process is only as trustworthy as your inventory log. Before disposing of any amount, perform a Mass Balance Check :



If this equation does not balance, you have a theft/loss event (DEA Form 106), not a disposal event.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Expired or Unused Inventory (Pure Substance)

Context: You have a vial of 500mg Ethylphenidate HCl that is expired or no longer needed.

Protocol:

  • Identify a Reverse Distributor: You cannot ship this to a standard waste hauler. You must contract a DEA-Registered Reverse Distributor .[4]

  • Request DEA Form 222: Because this is Schedule I, the Reverse Distributor (the receiver) must issue the DEA Form 222 to you (the supplier).

  • Packaging: Place the vial in its original container into a secondary sealed bag. Label clearly: "EXPIRED - DO NOT USE."

  • Transfer:

    • Fill out your section of the Form 222.

    • Pack the shipment according to the Reverse Distributor’s instructions (usually requires two-person verification).

    • Ship via a carrier that offers tracking and signature security (e.g., FedEx Custom Critical or specific courier).

  • Documentation: Staple the completed Form 222 and the shipping receipt to your Controlled Substance Inventory Log. Retain for 2 years (minimum).[5][6]

Scenario B: Experimental Waste (Dilute Mixtures)

Context: You have 50mL of reaction solvent containing trace Ethylphenidate.

Protocol:

  • Segregation: Do NOT pour this into the main lab "Halogenated/Non-Halogenated" waste drum.

  • Satellite Accumulation: Use a dedicated, wide-mouth jar labeled "Controlled Substance Waste - Ethylphenidate."

  • Sequestration: Store this container in the locked controlled substance safe/cabinet, not under the fume hood.

  • Disposal Path:

    • Option 1 (Preferred): Use a "Controlled Substance Waste Disposal Kit" (e.g., RxDestroyer or similar activated carbon systems) IF your local DEA field office accepts this as "non-retrievable" for your registration type.

    • Option 2 (Standard): Contact your Reverse Distributor.[4] Many offer "waste" programs where you ship the liquid waste container (via Form 222 if concentration is high, or documented transfer) for incineration.

Scenario C: Spills & Breakage

Context: You dropped a vial, and it shattered.

  • Secure the Area: Clear non-essential personnel.

  • PPE: Double nitrile gloves, lab coat, N95 respirator (dust hazard).

  • Witnessing (Critical): A second authorized researcher must witness the cleanup.

  • Cleanup:

    • Cover spill with damp paper towels to prevent dust.

    • Wipe up all material.

    • Place all glass shards and towels into a clear plastic bag.

  • Deactivation (Chemical): Add a slurry of activated charcoal and water to the bag to adsorb the compound. Seal the bag.

  • Documentation:

    • This is NOT a "Loss" requiring Form 106 if the breakage was witnessed and the material is recovered (in the trash).

    • Dispose of the sealed bag as Hazardous Chemical Waste (incineration stream).

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for compliance with both EPA and DEA regulations.

Disposal_Protocol Start Waste Identification: Ethyl Phenyl(piperidin-2-yl)acetate HCl Is_Pure Is the material Pure/Inventory? Start->Is_Pure Rev_Distributor Contact DEA-Registered Reverse Distributor Is_Pure->Rev_Distributor Yes (Vials/Bulk) Is_Recoverable Is it a Spill/Breakage? Is_Pure->Is_Recoverable No (Mixture/Waste) Form_222 Receive & Complete DEA Form 222 Rev_Distributor->Form_222 Shipment Secure Shipment (Tracked/Signed) Form_222->Shipment Log_Update Update Inventory: 'Transferred for Destruction' Shipment->Log_Update Witness Two-Person Witness Rule (Required) Is_Recoverable->Witness Yes (Spill) Segregate Segregate in Locked Satellite Container Is_Recoverable->Segregate No (Reaction Waste) Clean_Adsorb Clean & Adsorb (Activated Charcoal) Witness->Clean_Adsorb Haz_Waste Dispose as Hazardous Waste (Incineration Stream) Clean_Adsorb->Haz_Waste Log_Breakage Log in Inventory: 'Witnessed Breakage' Haz_Waste->Log_Breakage Vendor_Pickup Vendor Pickup for High-Temp Incineration Segregate->Vendor_Pickup

Figure 1: Decision matrix for Ethylphenidate disposal, distinguishing between inventory transfer (Reverse Distribution) and experimental waste streams.

Part 5: Documentation Checklist

To ensure your system is audit-proof, maintain a "Disposal Dossier" containing:

  • Power of Attorney: If the person signing the Form 222 is not the registrant.

  • Form 222 Copies: Copy 3 of all forms sent to Reverse Distributors.

  • Destruction Manifests: The "Certificate of Destruction" provided by the Reverse Distributor after they incinerate the material.

Final Expert Note: Never attempt to neutralize this substance using bleach or acid in the sink. While chemically possible to degrade the ester, the resulting piperidine derivatives are still regulated precursors or hazardous, and "sewering" violates EPA 40 CFR 266 Subpart P prohibitions on flushing pharmaceuticals.

References

  • Drug Enforcement Administration (DEA). "Schedules of Controlled Substances: Placement of Ethylphenidate in Schedule I." Federal Register, Vol. 82, No. 165. [Link]

  • U.S. Environmental Protection Agency (EPA). "Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (40 CFR Part 266 Subpart P)." EPA.gov. [Link]

  • U.S. Department of Justice. "Disposal of Controlled Substances; Final Rule (21 CFR Parts 1300, 1301, 1304, 1305, 1307, and 1317)." Deadiversion.usdoj.gov. [Link]

  • Code of Federal Regulations. "21 CFR § 1317.90 - Methods of destruction."[4] Ecfr.gov. [Link]

Sources

Handling

Personal protective equipment for handling Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride

Executive Summary Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride (often associated with the Ethylphenidate scaffold) is a piperidine derivative with significant pharmacological activity, primarily acting as a central...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride (often associated with the Ethylphenidate scaffold) is a piperidine derivative with significant pharmacological activity, primarily acting as a central nervous system (CNS) stimulant. Handling this compound requires a biosafety strategy that transcends standard chemical hygiene. Because this substance exists as a hydrochloride salt, it presents a high risk of particulate inhalation , which can lead to rapid systemic absorption and unintended physiological effects (e.g., tachycardia, hypertension).

This guide provides a risk-stratified approach to PPE, grounding every recommendation in the physical properties of the molecule and the hierarchy of hazard controls.

Risk Assessment & Hazard Profile

Before selecting PPE, we must understand the enemy. The primary risks associated with piperidine acetates in salt form are respiratory sensitization and mucous membrane absorption .

Table 1: Physicochemical Hazards and Safety Implications
Hazard CategoryPropertyOperational Implication
Physical State Fine Crystalline Powder (HCl Salt)High potential for aerosolization during weighing/transfer. Static charge can cause particle "flight."
Toxicity Profile Acute Oral/Inhalation Toxicity; CNS StimulantExposure may cause sympathomimetic effects. LD50 values for analogs suggest potency requiring containment.
Route of Entry Inhalation > Mucous Membrane > DermalRespiratory protection is the critical control point. Eyes and nose must be shielded from dust.
Chemical Stability Hygroscopic (Potential)Moisture absorption can alter weight, but does not mitigate toxicity.

The Hierarchy of Controls: Engineering First

PPE is the last line of defense. It is a redundancy, not the primary barrier. For Ethyl Phenyl(piperidin-2-yl)acetate HCl, engineering controls dictate the level of PPE required.

Figure 1: Containment Decision Matrix

This workflow determines the necessary engineering environment based on the mass of the compound being handled.

EngineeringControls start Start: Handling Ethyl Phenyl(piperidin-2-yl)acetate HCl q_mass Determine Mass / Operation Type start->q_mass small_scale < 100 mg (Stock Solution Prep) q_mass->small_scale large_scale > 100 mg or Micronization q_mass->large_scale fume_hood Certified Chemical Fume Hood (Face Velocity: 80-100 fpm) small_scale->fume_hood Primary Control glove_box Isolator / Glove Box (HEPA Filtered) large_scale->glove_box Primary Control ppe_std Standard PPE Protocol (Nitrile, Lab Coat, Glasses) fume_hood->ppe_std ppe_high Enhanced PPE Protocol (Double Glove, Tyvek, N95/P100) glove_box->ppe_high

Caption: Decision matrix for selecting engineering controls based on operational scale. High-mass handling requires isolation to prevent aerosolization.

Detailed PPE Specifications

When engineering controls (fume hoods) are in place, the following PPE is mandatory to bridge the gap between the sash and the operator's breathing zone.

A. Respiratory Protection (The Critical Barrier)

Because this is a hydrochloride salt, it forms a fine dust.

  • Requirement: NIOSH-certified N95 (minimum) or P100 particulate respirator.

  • Causality: Standard surgical masks offer no protection against chemical aerosols. They are designed to protect the sample from the scientist, not the scientist from the drug.

  • Self-Validation: Perform a user seal check (positive/negative pressure check) every time the respirator is donned. If you taste bitterness or feel airflow around the bridge of the nose, the seal is compromised.

B. Dermal Protection (Gloves)
  • Material: Nitrile (Acrylonitrile Butadiene Rubber).

  • Thickness: Minimum 0.11 mm (4 mil) for standard handling; 0.2 mm (8 mil) for stock preparation.

  • Technique (Double Gloving):

    • Inner Glove: Brightly colored (e.g., orange/purple) nitrile.

    • Outer Glove: Standard blue/white nitrile.

    • Why? This provides a visual indicator of breach. If the outer glove tears, the bright inner glove becomes visible immediately. It also allows you to strip the outer glove if contaminated without exposing bare skin.

C. Ocular & Body Protection
  • Eyes: Chemical splash goggles (indirect venting) are superior to safety glasses when handling powders, as dust can bypass the side-shields of glasses.

  • Body: Disposable Tyvek® lab coat or sleeve covers.

    • Why? Cotton lab coats have a weave that can trap chemical particulates, which may then be re-aerosolized later or taken home. Tyvek is non-porous to dusts.

Operational Workflow: Weighing & Solubilization

This protocol minimizes the time the substance is exposed to the open environment.

Table 2: Step-by-Step Handling Protocol
PhaseActionTechnical Rationale
1. Prep Place an absorbent pad (plastic side down) in the fume hood.Captures minor spills; prevents powder from bouncing on hard surfaces.
2. Balance Place analytical balance inside the hood. Verify airflow does not disturb the pan.Weighing outside the hood is the #1 cause of inhalation exposure.
3. Transfer Use a disposable anti-static spatula.Static charge can cause the HCl salt to "jump" off the spatula.
4. Solubilization Add solvent (e.g., DMSO, Water) to the vial before removing it from the hood.Once in solution, the inhalation risk drops to near zero (unless aerosolized).
5. Decon Wipe the balance and spatula with a methanol-dampened Kimwipe.Solubilizes residual dust for easy removal.

Emergency Response & Disposal

Accidents happen. Your response must be reflexive.

Figure 2: Spill Response Logic

Follow this pathway immediately upon identifying a spill of the solid material.

SpillResponse spill Spill Identified assess Assess Volume spill->assess minor Minor (< 500mg) Inside Hood assess->minor major Major (> 500mg) Or Outside Hood assess->major clean Cover with wet paper towel (Prevent Dust) minor->clean evac Evacuate Lab Call EHS major->evac wipe Wipe with Solvent (Double Glove) clean->wipe disposal Dispose as Hazardous Waste wipe->disposal

Caption: Immediate response workflow for solid chemical spills. Note the emphasis on wetting the powder to prevent airborne dust.

Disposal Protocol
  • Solid Waste: All contaminated gloves, weighing boats, and paper towels must be placed in a sealed hazardous waste bag labeled "Toxic Solid, Organic."

  • Liquid Waste: Solutions containing Ethyl Phenyl(piperidin-2-yl)acetate HCl should be segregated into "Organic Solvents with Toxic Additives" streams. Do not pour down the drain.

  • Container: Rinse the empty reagent bottle with methanol three times; collect the rinsate as hazardous waste. Deface the label before discarding the glass.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (2023). Hierarchy of Controls.

  • PubChem. (2023). Ethylphenidate Hydrochloride (Compound Summary).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (Standard 1910.132).

© Copyright 2026 BenchChem. All Rights Reserved.